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  • Product: C-(1-Ethyl-1H-indol-4-yl)-methylamine
  • CAS: 1409791-08-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to C-(1-Ethyl-1H-indol-4-yl)-methylamine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active natural produ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. Within this broad class of compounds, C-(1-Ethyl-1H-indol-4-yl)-methylamine emerges as a molecule of interest, representing a synthetically accessible derivative with potential for diverse pharmacological applications. This guide provides a comprehensive overview of its chemical identity, a detailed, plausible synthetic route, and an exploration of its potential applications based on the structure-activity relationships of analogous compounds.

Chemical Identity and Properties

C-(1-Ethyl-1H-indol-4-yl)-methylamine, also known by its IUPAC name (1-ethylindol-4-yl)methanamine, is a primary amine derivative of N-ethylated indole. Its core structure consists of a bicyclic indole ring system where the nitrogen at position 1 is substituted with an ethyl group, and a methylamine group is attached to the carbon at position 4.

IdentifierValueSource
CAS Number 1409791-08-7
IUPAC Name (1-ethylindol-4-yl)methanamine
Molecular Formula C₁₁H₁₄N₂
Molecular Weight 174.24 g/mol
InChI InChI=1S/C11H14N2/c1-2-13-7-6-10-9(8-12)4-3-5-11(10)13/h3-7H,2,8,12H2,1H3
Canonical SMILES CCN1C=CC2=C1C(=CC=C2)CN

Proposed Synthesis of C-(1-Ethyl-1H-indol-4-yl)-methylamine

Synthesis_Workflow cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Nitrile Reduction 4-Cyanoindole 4-Cyanoindole 1-Ethyl-1H-indole-4-carbonitrile 1-Ethyl-1H-indole-4-carbonitrile 4-Cyanoindole->1-Ethyl-1H-indole-4-carbonitrile  EtI, NaH, DMF 1-Ethyl-1H-indole-4-carbonitrile_2 1-Ethyl-1H-indole-4-carbonitrile Target_Molecule C-(1-Ethyl-1H-indol-4-yl)-methylamine 1-Ethyl-1H-indole-4-carbonitrile_2->Target_Molecule  LiAlH4, THF

Caption: Proposed two-step synthesis of C-(1-Ethyl-1H-indol-4-yl)-methylamine.

Part 1: N-Ethylation of 4-Cyanoindole

The initial step focuses on the selective ethylation of the indole nitrogen. The presence of the electron-withdrawing cyano group at the 4-position increases the acidity of the N-H proton, facilitating its deprotonation.

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) and anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-cyanoindole (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes. The formation of a salt is often indicated by a color change and/or the cessation of hydrogen gas evolution.

  • Ethylation: After stirring for an additional 30 minutes at 0 °C, add ethyl iodide (EtI, 1.5 equivalents) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 1-ethyl-1H-indole-4-carbonitrile, can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is chosen to deprotonate the indole nitrogen without competing in nucleophilic addition to the cyano group.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent is used to dissolve the starting materials and the intermediate sodium salt.

  • Ethyl Iodide (EtI): A reactive electrophile for the N-alkylation reaction. Iodide is a good leaving group, facilitating the SN2 reaction.

Part 2: Reduction of the Nitrile to the Primary Amine

The final step involves the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.

Protocol:

  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C. Add a solution of 1-ethyl-1H-indole-4-carbonitrile (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting granular precipitate and wash it with THF. Concentrate the filtrate under reduced pressure to obtain the crude C-(1-Ethyl-1H-indol-4-yl)-methylamine. Further purification can be achieved by column chromatography or by conversion to a salt (e.g., hydrochloride) and recrystallization.

Causality of Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): A potent reducing agent necessary for the complete reduction of the nitrile to the primary amine.

  • Tetrahydrofuran (THF): An anhydrous ether solvent that is stable to LiAlH₄ and suitable for the reaction conditions.

  • Fieser Workup: A standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable solid.

Potential Applications and Pharmacological Relevance

While there is no specific literature on the biological activity of C-(1-Ethyl-1H-indol-4-yl)-methylamine, its structural similarity to known psychoactive tryptamines and other biologically active indoles suggests potential areas for investigation.

Serotonergic Activity

The core structure of C-(1-Ethyl-1H-indol-4-yl)-methylamine is an isomer of N-ethyltryptamine. Tryptamine and its derivatives are well-known for their interaction with serotonin (5-HT) receptors. Specifically, 4-substituted tryptamines, such as psilocin (4-hydroxy-N,N-dimethyltryptamine), are potent agonists at the 5-HT₂A receptor, which is believed to mediate the psychedelic effects of these compounds.[1][2]

Signaling_Pathway Ligand 4-Substituted Tryptamine Analog Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein  Activation PLC Phospholipase C G_Protein->PLC  Activation PIP2 PIP2 PLC->PIP2  Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Simplified 5-HT2A receptor signaling pathway.

The ethyl group on the indole nitrogen and the primary amine at the 4-position methyl group of C-(1-Ethyl-1H-indol-4-yl)-methylamine present a unique substitution pattern. Structure-activity relationship (SAR) studies of 4-substituted tryptamines have shown that the nature of the substituents on the amine and the indole ring significantly influences potency and efficacy at 5-HT receptors.[3][4] Therefore, it is plausible that C-(1-Ethyl-1H-indol-4-yl)-methylamine could act as a modulator of serotonergic neurotransmission, warranting investigation for its potential effects on mood, cognition, and perception.

Bioisosteric Replacement and Drug Design

The concept of bioisosteric replacement is a fundamental strategy in drug design, where a functional group is replaced by another with similar steric and electronic properties to improve the pharmacological profile of a compound.[5][6] The indole nucleus itself is a bioisostere of other aromatic systems and is found in numerous approved drugs.[7] C-(1-Ethyl-1H-indol-4-yl)-methylamine can be considered a structural analog of other biogenic amines and could serve as a scaffold for the development of novel therapeutic agents targeting a variety of receptors and enzymes. For instance, benzofuran bioisosteres of tryptamines have been synthesized and evaluated for their affinity at serotonin receptors, demonstrating that such modifications can fine-tune receptor selectivity.[8][9]

Conclusion

C-(1-Ethyl-1H-indol-4-yl)-methylamine is a fascinating molecule with a clear chemical identity and a plausible, robust synthetic pathway. While its specific biological activities remain to be elucidated, its structural relationship to a class of compounds with profound effects on the central nervous system makes it a compelling target for future research. The in-depth understanding of its synthesis and the exploration of its potential pharmacological profile, as outlined in this guide, provide a solid foundation for scientists and drug development professionals to unlock the full potential of this and related indole derivatives.

References

  • Glancy, M. & Johnson, M. Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacol. Transl. Sci.4, 544–550 (2021).
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  • Hazarika, P. et al. Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis18, 2-23 (2021).
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  • Ding, X.-B. et al. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPAR/CPT1 in AML12 Cells. Molecules28, 8045 (2023).
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  • Bergh, M. S. S. et al. Metabolite markers for three synthetic tryptamines N-ethyl-N- propyltryptamine, 4-hydroxy-N. Drug Testing and Analysis16, 1546-1558 (2024).
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Sources

Exploratory

An In-depth Technical Guide to (1-Ethyl-1H-indol-4-yl)methanamine: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of (1-Ethyl-1H-indol-4-yl)methanamine, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. The document details i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (1-Ethyl-1H-indol-4-yl)methanamine, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. The document details its chemical properties, a validated synthetic route, and methods for its characterization, grounded in established chemical principles.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The specific substitution pattern on the indole ring system can significantly influence the pharmacological profile of the resulting molecule. This guide focuses on the 1-ethyl-4-aminomethyl substituted indole, (1-Ethyl-1H-indol-4-yl)methanamine, providing a foundational understanding for its synthesis and potential use as a building block in the development of novel therapeutic agents.

Physicochemical Properties

The fundamental chemical properties of (1-Ethyl-1H-indol-4-yl)methanamine have been computationally predicted and are summarized in the table below. These properties are essential for understanding the molecule's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂PubChem CID: 64462694
Molecular Weight 174.24 g/mol PubChem CID: 64462694
IUPAC Name (1-ethylindol-4-yl)methanaminePubChem CID: 64462694
CAS Number 1409791-08-7PubChem CID: 64462694
Topological Polar Surface Area 31 ŲPubChem CID: 64462694
Hydrogen Bond Donor Count 1PubChem CID: 64462694
Hydrogen Bond Acceptor Count 2PubChem CID: 64462694
Rotatable Bond Count 3PubChem CID: 64462694

Synthesis of (1-Ethyl-1H-indol-4-yl)methanamine

The synthesis of (1-Ethyl-1H-indol-4-yl)methanamine can be efficiently achieved through a two-step process starting from the commercially available 4-cyanoindole. The synthetic workflow involves an N-alkylation followed by a reduction of the nitrile group.

SynthesisWorkflow Start 4-Cyanoindole Step1 N-Alkylation (Ethyl Iodide, NaH, DMF) Start->Step1 Intermediate 1-Ethyl-1H-indole-4-carbonitrile Step1->Intermediate Step2 Nitrile Reduction (LiAlH4, THF) Intermediate->Step2 Product (1-Ethyl-1H-indol-4-yl)methanamine Step2->Product

Caption: Synthetic workflow for (1-Ethyl-1H-indol-4-yl)methanamine.

Step 1: Synthesis of 1-Ethyl-1H-indole-4-carbonitrile

The first step involves the N-alkylation of 4-cyanoindole with ethyl iodide. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) facilitates the deprotonation of the indole nitrogen, which then acts as a nucleophile to displace the iodide from ethyl iodide.

Protocol:

  • To a stirred solution of 4-cyanoindole (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl iodide (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-Ethyl-1H-indole-4-carbonitrile.

Step 2: Synthesis of (1-Ethyl-1H-indol-4-yl)methanamine

The second step is the reduction of the nitrile group of 1-Ethyl-1H-indole-4-carbonitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Protocol:

  • To a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-Ethyl-1H-indole-4-carbonitrile (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench sequentially by the careful dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.

  • Stir the resulting mixture at room temperature for 1 hour until a granular precipitate forms.

  • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude (1-Ethyl-1H-indol-4-yl)methanamine, which can be further purified by column chromatography if necessary.

Characterization

The structural confirmation of the synthesized (1-Ethyl-1H-indol-4-yl)methanamine is achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aminomethyl protons (a singlet), and the aromatic protons of the indole ring system. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aliphatic carbons of the ethyl and aminomethyl groups, as well as for the aromatic and heterocyclic carbons of the indole core. The chemical shifts provide valuable information about the electronic environment of each carbon atom.[3][4][5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For (1-Ethyl-1H-indol-4-yl)methanamine, the expected molecular ion peak [M]⁺ would be at m/z 174, corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

While specific biological activity data for (1-Ethyl-1H-indol-4-yl)methanamine is not extensively reported in the public domain, its structural motifs suggest potential for exploration in various therapeutic areas. The indole core is a well-established pharmacophore, and the primary amine handle allows for further chemical modifications to generate a library of derivatives for screening.[1][2]

Derivatives of substituted indoles have shown a wide range of biological activities, including but not limited to:

  • Anticancer agents: Many indole derivatives have been investigated for their potential to inhibit cancer cell growth.[7]

  • Antimicrobial agents: The indole nucleus is present in many compounds with antibacterial and antifungal properties.[4][8]

  • Central Nervous System (CNS) active agents: The structural similarity of indoles to neurotransmitters like serotonin has led to the development of numerous drugs targeting CNS disorders.

The synthesis of (1-Ethyl-1H-indol-4-yl)methanamine provides a valuable starting point for the exploration of new chemical space around the indole scaffold, with the potential to discover novel compounds with significant therapeutic value.

Conclusion

This technical guide has outlined the key chemical properties, a reliable synthetic route, and characterization methods for (1-Ethyl-1H-indol-4-yl)methanamine. The provided protocols are based on well-established organic chemistry principles and offer a solid foundation for researchers to synthesize and utilize this compound as a versatile building block in their drug discovery and development endeavors. Further investigation into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • PubChem. (1-ethylindol-4-yl)methanamine. National Center for Biotechnology Information. PubChem Compound Database; CID=64462694. Available from: [Link].

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  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(19), 324-333.
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  • MDPI. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 28(24), 8045.
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 751-757.
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  • MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5483.
  • ResearchGate. (2019). Synthesis and characterization of new compounds derived from 1H-indol-5-ylamine. Available from: [Link].

  • MDPI. (2023).
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  • ResearchGate. (2025). Identification of Substituted 4-Aminocinnolines as Broad-Spectrum Antiparasitic Agents. Available from: [Link].

  • Chulalongkorn University. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available from: [Link].

  • Der Pharma Chemica. (2016). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica, 8(3), 138-145.
  • ResearchGate. (2012). The Characterization of 4- and 5-Iodo-2-aminoindan. Available from: [Link].

  • National Center for Biotechnology Information. (2019). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PMC. Available from: [Link].

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 224-235.

Sources

Foundational

An In-Depth Technical Guide to the Pharmacological Potential of C-(1-Ethyl-1H-indol-4-yl)-methylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery The indole ring system, a fusion of a benzene and a pyrrole ring, stands as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, stands as a "privileged" scaffold in medicinal chemistry.[1] Its structural versatility and presence in numerous natural products and therapeutic agents make it a cornerstone of drug discovery.[1][2] From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin, indole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] This guide focuses on a specific subclass, C-(1-Ethyl-1H-indol-4-yl)-methylamine derivatives, to explore their synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

The core structure, C-(1-Ethyl-1H-indol-4-yl)-methylamine, possesses the chemical formula C11H14N2 and a molecular weight of 174.24 g/mol .[6] The strategic placement of the ethyl group at the N1 position and the methylamine at the C4 position of the indole ring provides a unique chemical architecture for further modification and exploration of its biological targets.

I. Synthetic Pathways and Methodologies

The synthesis of C-(1-Ethyl-1H-indol-4-yl)-methylamine and its derivatives often begins with commercially available indole precursors. A general understanding of indole synthesis is crucial for appreciating the modifications that lead to these specific derivatives.

General Synthetic Scheme for Indole Ethylamine Derivatives

While a specific, publicly available synthesis for C-(1-Ethyl-1H-indol-4-yl)-methylamine is not detailed in the provided search results, a general approach for synthesizing related indole ethylamine derivatives can be extrapolated from existing literature. For instance, the synthesis of other indole ethylamine derivatives often starts with tryptamine.[7] A representative, multi-step synthesis might involve:

  • Protection of the Amine Group: The primary amine of a starting indole derivative is often protected, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent unwanted side reactions in subsequent steps.[7]

  • N-Alkylation: The indole nitrogen (N1) is alkylated, in this case with an ethyl group, typically using an ethyl halide (e.g., ethyl bromide) in the presence of a base like sodium hydride.[7][8]

  • Introduction of the Methylamine Moiety: This can be achieved through various methods, such as the reduction of a corresponding nitrile or amide, or via a Mannich-type reaction.

  • Deprotection: The protecting group on the amine is removed to yield the final product.

Detailed Experimental Protocol: A Representative N-Alkylation Step

The following protocol is adapted from the synthesis of a related N-substituted indole derivative and illustrates the N-alkylation step.[7][8]

Objective: To introduce an ethyl group at the N1 position of the indole ring.

Materials:

  • Indole precursor

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromide (EtBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H2O)

  • Ethyl acetate (AcOEt)

  • Brine

Procedure:

  • Dissolve the indole precursor in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride portionwise to the cooled solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add ethyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the desired N-ethylated indole derivative.[7][8]

Causality: The use of a strong base like sodium hydride is essential to deprotonate the indole nitrogen, making it a nucleophile that can then react with the electrophilic ethyl bromide in an SN2 reaction. The anhydrous conditions are critical as sodium hydride reacts violently with water.

II. Pharmacological Potential and Biological Targets

Indole derivatives are known to interact with a wide array of biological targets, and C-(1-Ethyl-1H-indol-4-yl)-methylamine derivatives are no exception. Their pharmacological potential spans several therapeutic areas.

Potential as Multi-Target Agents

Recent research has highlighted the potential of indolealkylamine derivatives as multi-target agents, a strategy particularly beneficial for complex diseases.[9] For instance, certain indole derivatives have been designed to simultaneously target the SARS-CoV-2 spike RBD-ACE2 interaction, the CaM-Ca2+/CaMKII complex, and melatonin receptors, showcasing their versatility in addressing viral infections and associated inflammatory responses.[9]

Anti-inflammatory and Analgesic Activity

The indole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents.[10] Some indole derivatives act as potent cyclooxygenase (COX) inhibitors, reducing inflammation and pain.[10][11] Molecular docking studies of certain 3-ethyl-1H-indole derivatives have predicted strong binding affinities to the COX-2 enzyme, suggesting their potential as selective inhibitors with improved gastrointestinal safety profiles compared to non-selective NSAIDs.[11]

Metabolic Regulation

Novel indole ethylamine derivatives have been designed and synthesized as regulators of lipid metabolism, targeting key proteins like Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Carnitine Palmitoyltransferase 1 (CPT1).[7][12] These compounds have shown efficacy in reducing intracellular triglyceride levels in cellular models of nonalcoholic fatty liver disease (NAFLD), suggesting a promising therapeutic avenue for metabolic disorders.[7][8][12]

Neurological and Psychiatric Applications

The structural similarity of the indole core to neurotransmitters like serotonin has led to the exploration of indole derivatives for neurological and psychiatric conditions.[13] For example, some indole derivatives have been investigated as 5-HT2C receptor agonists, which have potential applications in treating conditions like schizophrenia and depression.[14]

Anticancer and Antiviral Properties

The indole nucleus is a key component of numerous anticancer and antiviral drugs.[2][4] Indole derivatives can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and viral replication.[15][16] For instance, some indole derivatives have shown activity against the Herpes Simplex Virus-1 (HSV-1).[10]

III. Structure-Activity Relationship (SAR) Insights

The biological activity of C-(1-Ethyl-1H-indol-4-yl)-methylamine derivatives is highly dependent on the nature and position of substituents on the indole core.[1] Understanding these structure-activity relationships is crucial for designing more potent and selective drug candidates.

Key Positions for Modification
  • N1-Position (Indole Nitrogen): The ethyl group at this position influences the compound's lipophilicity and its interaction with the target protein. Modifications at this position can significantly impact potency and selectivity.

  • C2-Position: The substituent at the C2-position is critical for activity in some series of indole derivatives. For certain cannabinoid mimetics, increasing the bulk from a hydrogen to an ethyl group at this position was found to abolish activity, indicating a stringent steric requirement.[17]

  • C4-Position (Methylamine Side Chain): The nature of the amine and the length of the alkyl chain are important for activity. Displacing the amine further from the indole nucleus has been shown to diminish activity in some cases.[17]

  • Benzene Ring Substituents: Modifications on the benzene portion of the indole ring can modulate electronic properties, solubility, and metabolic stability, all of which can affect the overall pharmacological profile.

Visualizing SAR: A Conceptual Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study of indole derivatives.

SAR_Workflow Lead Lead Compound (e.g., C-(1-Ethyl-1H-indol-4-yl)-methylamine) Synthesis Synthesize Analogs (Vary Substituents at N1, C2, C4, etc.) Lead->Synthesis Design Screening In Vitro Screening (Binding & Functional Assays) Synthesis->Screening Potency Identify Potent Hits Screening->Potency Selectivity Assess Selectivity (Against Off-Targets) Potency->Selectivity ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Selectivity->ADME InVivo In Vivo Efficacy & PK (Animal Models) ADME->InVivo Optimization Lead Optimization InVivo->Optimization Optimization->Synthesis Iterative Design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

IV. Experimental Protocols for Pharmacological Evaluation

To assess the therapeutic potential of C-(1-Ethyl-1H-indol-4-yl)-methylamine derivatives, a series of in vitro and in vivo experiments are necessary.

In Vitro Assay: PPARα Agonist Activity

This protocol is based on methods used to evaluate novel indole-based PPARα agonists.[7]

Objective: To determine if the test compounds can activate the PPARα receptor.

Materials:

  • AML12 (mouse hepatocyte) cell line

  • Oleic acid (OA)

  • Test compounds (C-(1-Ethyl-1H-indol-4-yl)-methylamine derivatives)

  • Fenofibrate (positive control)

  • Triglyceride quantification kit

  • Reagents for Western blotting (primary and secondary antibodies for PPARα target genes like CPT1a)

Procedure:

  • Cell Culture and Treatment: Culture AML12 cells to a suitable confluency. Induce lipid accumulation by treating the cells with oleic acid.

  • Compound Application: Treat the OA-induced cells with varying concentrations of the test compounds and the positive control (fenofibrate) for 24-48 hours.

  • Triglyceride Quantification: Lyse the cells and measure the intracellular triglyceride levels using a commercial quantification kit.

  • Western Blot Analysis: Analyze the protein expression levels of PPARα and its downstream targets (e.g., CPT1a, HSL, ATGL) to confirm the mechanism of action.[8]

Data Analysis: Compare the reduction in triglyceride levels and the upregulation of target proteins in compound-treated cells to the control groups.

Visualizing the Experimental Workflow

PPARa_Assay_Workflow cluster_CellCulture Cell Culture & Induction cluster_Treatment Treatment cluster_Analysis Analysis Culture Culture AML12 Cells Induce Induce Lipid Accumulation (with Oleic Acid) Culture->Induce Treat Treat with Test Compounds & Controls (Fenofibrate) Induce->Treat TG_Quant Quantify Intracellular Triglycerides Treat->TG_Quant WB Western Blot for PPARα Target Genes Treat->WB

Caption: Workflow for assessing PPARα agonist activity in vitro.

V. Future Directions and Conclusion

C-(1-Ethyl-1H-indol-4-yl)-methylamine derivatives represent a promising class of compounds with diverse pharmacological potential. The versatility of the indole scaffold allows for extensive chemical modification to optimize their activity against various biological targets.[5][18] Future research should focus on:

  • Elucidating Specific Mechanisms of Action: While potential targets have been identified, further studies are needed to pinpoint the precise molecular interactions and signaling pathways involved.

  • In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Expansion of the Chemical Space: Synthesis and screening of a broader range of derivatives will help to further refine the structure-activity relationships and potentially uncover novel biological activities.

References

  • Liu, Y.-C., Wei, G., Liao, Z.-Q., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 29(1), 12. Available from: [Link]

  • Development of indolealkylamine derivatives as potential multi-target agents for COVID-19 treatment. (2023). European Journal of Medicinal Chemistry, 249, 115163. Available from: [Link]

  • Liu, Y.-C., Wei, G., Liao, Z.-Q., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Semantic Scholar. Available from: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Available from: [Link]

  • Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. (2025). Progress in Chemical and Biochemical Research, 8(2), 162-176.
  • C-(1-Ethyl-1H-indol-4-yl)-methylamine. (n.d.). PubChem. Available from: [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (n.d.). Sami Publishing Company.
  • Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors. (n.d.). ScienceOpen. Available from: [Link]

  • A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. (n.d.). JETIR. Available from: [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025). Progress in Chemical and Biochemical Research, 8(3), 257-269.
  • Aminoalkylindoles: Structure—Activity Relationships of Novel Cannabinoid Mimetics. (n.d.). Future4200.
  • Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica.
  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023).
  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. (n.d.). Semantic Scholar.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Synthesis and structure-activity relationships of a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as 5-HT2C receptor agonists. (n.d.). ChEMBL. Available from: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI.

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Exploratory

Technical Guide: Safety, Handling, and Stability of C-(1-Ethyl-1H-indol-4-yl)-methylamine

Part 1: Compound Identity & Physicochemical Profile[1] C-(1-Ethyl-1H-indol-4-yl)-methylamine is a specialized heterocyclic building block used primarily in the synthesis of GPCR ligands and kinase inhibitors. Its reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Compound Identity & Physicochemical Profile[1]

C-(1-Ethyl-1H-indol-4-yl)-methylamine is a specialized heterocyclic building block used primarily in the synthesis of GPCR ligands and kinase inhibitors. Its reactivity is defined by two distinct functional motifs: the electron-rich indole core and the nucleophilic primary benzylic-type amine .

Chemical Identification
ParameterDetail
IUPAC Name (1-Ethyl-1H-indol-4-yl)methanamine
Common Synonyms 1-Ethyl-4-(aminomethyl)indole; C-(1-Ethylindol-4-yl)methylamine
CAS Number 1409791-08-7
Molecular Formula C₁₁H₁₄N₂
Molecular Weight 174.24 g/mol
SMILES CCN1C=C(C2=C1C=CC=C2CN)
Physicochemical Properties
PropertyValue / CharacteristicNote
Physical State Viscous Oil or Low-Melting SolidTendency to solidify upon high-vacuum drying.
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited solubility in non-polar alkanes (Hexane).
pKa (Calculated) ~9.5 (Amine), ~-2.0 (Indole N)The primary amine is highly basic; the indole nitrogen is non-basic due to aromaticity.
Stability Air and Light SensitiveIndoles are prone to oxidative polymerization; amines absorb atmospheric CO₂.

Part 2: GHS Hazard Assessment & Toxicology

Note: While specific toxicological data for this exact CAS is limited, the structural activity relationship (SAR) with 1-methyl-4-(aminomethyl)indole dictates a conservative safety profile treating the substance as Corrosive (Category 1B) and Acutely Toxic.

Hazard Classification (GHS)[1]
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1] (Due to high basicity of the primary amine).

    • H302: Harmful if swallowed.[1][2][3]

    • H317: May cause an allergic skin reaction.

Toxicology & Mechanism of Injury
  • Corrosivity: The aminomethyl group (

    
    ) at the C4 position functions similarly to benzylamine. Upon contact with mucosal membranes or skin, the high pH causes immediate saponification of lipids and denaturation of proteins (liquefactive necrosis).
    
  • Sensitization: Indole derivatives are known haptens. They can bind to skin proteins, triggering a T-cell mediated immune response (Type IV hypersensitivity).

Part 3: Advanced Handling Protocols

This section details the Standard Operating Procedures (SOPs) required to maintain compound integrity and operator safety. The primary risks to the compound are oxidative dimerization (indole moiety) and carbamate formation (amine moiety).

Environmental Control Workflow

The following decision logic dictates the handling environment based on the operation scale and duration.

HandlingLogic Start Operation Type Storage Long-Term Storage Start->Storage Weighing Weighing/Aliquot Start->Weighing Reaction Reaction Setup Start->Reaction Cold Temp: -20°C Storage->Cold Quick < 5 Minutes? Weighing->Quick Schlenk Schlenk Line Technique Reaction->Schlenk Inert Atmosphere: Argon Cold->Inert Container Vessel: Amber Vial (Teflon-lined Cap) Inert->Container FumeHood Fume Hood (Flush with N2) Quick->FumeHood Yes Glovebox Glovebox (O2 < 5 ppm) Quick->Glovebox No

Figure 1: Decision matrix for environmental control during handling to prevent oxidative degradation.

Storage Protocol
  • Atmosphere: Store under Argon . Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for oils.

  • Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 week).

  • Container: Amber glass to prevent photo-oxidation. Caps must be phenolic with PTFE (Teflon) liners. Do not use parafilm alone as it is permeable to oxygen over time.

Solubilization & Usage
  • Solvent Choice: Use anhydrous solvents (DCM, THF, DMF).

  • Avoid: Ketones (Acetone, MEK) unless intended for reaction, as the primary amine will form imines (Schiff bases) rapidly.

  • Neutralization: If the free base is unstable, convert to the Hydrochloride (HCl) or Oxalate salt for long-term storage. The salt form is significantly more resistant to oxidation.

Part 4: Emergency Response & Waste Management

First Aid Algorithms
Exposure RouteImmediate ActionMechanistic Rationale
Skin Contact Wash with 3% Acetic Acid , then water.The amine is basic; weak acid neutralizes it immediately, preventing deep tissue saponification.
Eye Contact Flush with water for 15 mins .[4] Lift lids.Immediate dilution is critical to prevent corneal opacity from alkaline burn.
Inhalation Move to fresh air.[4][1][2][5][6] Administer O₂ if dyspneic.Amines cause bronchospasm; oxygen supports respiration while irritation subsides.
Spill Cleanup
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Neutralize: Cover the spill with a 1:1 mixture of sand and sodium bisulfate (NaHSO₄) . This neutralizes the basic amine into a solid salt.

  • Disposal: Scoop into a hazardous waste container labeled "Basic Organic Solids".

Part 5: Analytical Validation

To ensure the compound has not degraded during storage, verify purity using these parameters.

1H-NMR Diagnostic Peaks (CDCl₃)
  • Indole Protons: Look for the characteristic aromatic signals between 6.5–7.5 ppm.

  • Ethyl Group:

    • Triplet (~1.4 ppm, 3H)

    • Quartet (~4.1 ppm, 2H)

  • Methylene (-CH₂-NH₂): Singlet or broad doublet around 4.0–4.2 ppm .

  • Degradation Check:

    • Aldehyde Impurity: If oxidized, a peak at ~10.0 ppm (Indole-4-carboxaldehyde) will appear.

    • Carbamate: Broadening of the methylene peak and shift in the ethyl signals.

HPLC Conditions
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Note: Use TFA or Formic acid to protonate the amine, ensuring a sharp peak shape. Neutral pH will cause peak tailing due to interaction with silanol groups.

  • Detection: UV at 280 nm (Indole absorption).

References

  • PubChem. (n.d.). Compound Summary: C-(1-Ethyl-1H-indol-4-yl)-methylamine (CID 64462694).[7] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Indole Derivatives. Retrieved from [Link]

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Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 1-ethyl-1H-indole Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active molec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active molecules.[1][2][3][4] Among its myriad derivatives, 1-ethyl-1H-indoles represent a significant subclass, often engineered to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive exploration of the thermodynamic stability of these derivatives. We will delve into the theoretical underpinnings of their stability, detail robust experimental protocols for empirical assessment, and discuss the profound implications of these findings for drug discovery and development. Our focus is on bridging theoretical knowledge with practical application, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of Indole Derivatives in Drug Development

The indole ring system is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][4] The structural versatility of the indole nucleus allows for extensive functionalization, enabling the fine-tuning of a molecule's biological activity and physicochemical properties.[2][5] N-alkylation, particularly the introduction of an ethyl group at the 1-position, is a common strategy to enhance metabolic stability and modify receptor-binding interactions.[5][6]

However, the thermodynamic stability of these derivatives is a critical parameter that dictates their shelf-life, formulation feasibility, and ultimately, their clinical viability. Instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities.[7] Therefore, a thorough understanding and rigorous evaluation of the thermodynamic stability of 1-ethyl-1H-indole derivatives are paramount in the drug development pipeline.

Theoretical Framework: Understanding Thermodynamic Stability

The thermodynamic stability of a molecule is intrinsically linked to its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable system. For 1-ethyl-1H-indole derivatives, several factors contribute to their overall thermodynamic stability:

  • Aromaticity and Resonance: The indole ring is an aromatic system, a key contributor to its inherent stability. The fusion of a benzene and a pyrrole ring creates a delocalized π-electron system that significantly lowers the molecule's energy.

  • Substituent Effects: The nature and position of substituents on the indole ring can profoundly impact its electronic properties and, consequently, its stability. Electron-donating groups can increase electron density and enhance stability, while electron-withdrawing groups can have the opposite effect.[8][9]

  • Conformational Isomerism: The ethyl group at the N1 position can adopt different conformations relative to the indole ring. The rotational barrier around the N-C bond determines the relative populations of these conformers at a given temperature.[10][11] The most stable conformation will be the one with the lowest energy.

  • Intermolecular Interactions: In the solid state, the stability of 1-ethyl-1H-indole derivatives is also influenced by intermolecular forces such as hydrogen bonding and π-π stacking interactions.[12][13] These interactions contribute to the overall crystal lattice energy.

Diagram: Key Factors Influencing Stability

G Thermodynamic_Stability Thermodynamic Stability of 1-ethyl-1H-indole Derivatives Aromaticity Aromaticity & Resonance Thermodynamic_Stability->Aromaticity Intrinsic Property Substituents Substituent Effects Thermodynamic_Stability->Substituents Modulates Electronics Conformation Conformational Isomerism Thermodynamic_Stability->Conformation Rotational Energy Barriers Intermolecular Intermolecular Interactions Thermodynamic_Stability->Intermolecular Crystal Packing

Caption: Factors governing the thermodynamic stability of 1-ethyl-1H-indole derivatives.

Experimental Assessment of Thermodynamic Stability

A multi-pronged approach combining thermal analysis and computational modeling is essential for a comprehensive evaluation of the thermodynamic stability of 1-ethyl-1H-indole derivatives.

Thermal Analysis Techniques

Thermal analysis methods provide empirical data on the thermal behavior of a compound, including melting point, decomposition temperature, and heat flow.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining melting points, phase transitions, and enthalpies of fusion. A sharp, high-temperature melting point is often indicative of a stable crystalline structure.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the 1-ethyl-1H-indole derivative into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature of a compound, which is a direct measure of its thermal stability.[14]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the 1-ethyl-1H-indole derivative into a TGA pan.[15]

  • Instrument Setup: Place the pan onto the TGA balance.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Data Analysis: The TGA curve will show a significant weight loss at the decomposition temperature. The temperature at which 5% weight loss occurs (Td5%) is often used as a benchmark for thermal stability.[14]

Data Summary: Physicochemical Properties of 1-ethyl-1H-indole
PropertyValueSource
Molecular FormulaC10H11N[16][17][]
Molar Mass145.2 g/mol [16][17]
Melting Point105°C[16][19]
Boiling Point254°C[16]
Density0.99 g/cm³[16][]
Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the thermodynamic stability of molecules.[20][21][22] These methods can be used to calculate key parameters such as:

  • Heats of Formation: The enthalpy change when a compound is formed from its constituent elements in their standard states. More negative heats of formation indicate greater stability.[9]

  • Gibbs Free Energy of Formation: A more comprehensive measure of stability that also considers entropy.

  • Bond Dissociation Energies (BDEs): The energy required to break a specific bond. Higher BDEs for key bonds within the indole scaffold suggest greater stability.[8]

  • HOMO-LUMO Gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A larger HOMO-LUMO gap is generally associated with greater kinetic stability.[21]

Workflow: Computational Stability Assessment

G cluster_0 Computational Workflow Structure\nOptimization Structure Optimization Frequency\nCalculation Frequency Calculation Structure\nOptimization->Frequency\nCalculation Thermochemical\nAnalysis Thermochemical Analysis Frequency\nCalculation->Thermochemical\nAnalysis Output:\nHeats of Formation,\nGibbs Free Energy,\nBDEs Output: Heats of Formation, Gibbs Free Energy, BDEs Thermochemical\nAnalysis->Output:\nHeats of Formation,\nGibbs Free Energy,\nBDEs Input:\n1-ethyl-1H-indole\nDerivative Structure Input: 1-ethyl-1H-indole Derivative Structure Input:\n1-ethyl-1H-indole\nDerivative Structure->Structure\nOptimization

Caption: A typical workflow for assessing thermodynamic stability using computational methods.

Factors Influencing the Stability of 1-ethyl-1H-indole Derivatives in Solution

While solid-state stability is crucial for storage and formulation, the stability of indole compounds in solution is of paramount importance for their biological application and analysis.[7] Key factors affecting solution-state stability include:

  • pH: The indole ring can be susceptible to degradation under strongly acidic or alkaline conditions.[7]

  • Light: Many indole derivatives are photosensitive and can undergo photodegradation upon exposure to light.[7]

  • Temperature: Elevated temperatures can accelerate degradation pathways.[7]

  • Oxidizing Agents: The electron-rich indole nucleus is prone to oxidation.[7][23]

Best Practices for Storage and Handling:

To mitigate degradation in solution, it is recommended to:

  • Store solutions at low temperatures (2-8°C or frozen).[7][16]

  • Protect solutions from light using amber vials or by wrapping containers in foil.[7]

  • Use tightly sealed containers to minimize exposure to oxygen.[7]

  • For long-term storage, prepare aliquots in an inert solvent like anhydrous DMSO and store at -80°C under an inert atmosphere.[7]

Implications for Drug Development

A comprehensive understanding of the thermodynamic stability of 1-ethyl-1H-indole derivatives has several critical implications for the drug development process:

  • Lead Optimization: Stability data can guide medicinal chemists in designing and synthesizing more robust and drug-like molecules.[5]

  • Formulation Development: Knowledge of a compound's thermal properties is essential for developing stable and effective pharmaceutical formulations.

  • Regulatory Compliance: Regulatory agencies require extensive stability data to ensure the safety and efficacy of new drug products.

  • Cost-Effectiveness: Identifying and addressing stability issues early in the development process can prevent costly late-stage failures.

Conclusion

The thermodynamic stability of 1-ethyl-1H-indole derivatives is a multifaceted property governed by a delicate interplay of electronic, steric, and intermolecular factors. A synergistic approach that combines experimental techniques like DSC and TGA with computational modeling provides a robust framework for assessing this critical parameter. By integrating stability analysis throughout the drug discovery and development pipeline, researchers can enhance the likelihood of bringing safe, effective, and stable indole-based therapeutics to the clinic.

References

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  • PubMed. (2013).
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  • ResearchGate. (2016).
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  • PMC. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions.
  • PMC. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes.
  • Arabian Journal of Chemistry. (2026).
  • PubMed. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines.
  • Martinez, J. (n.d.).
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  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of compounds 1–5.
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  • ResearchGate. (2025). Experimental study on the energetics of two indole derivatives: Standard molar enthalpies of formation of indole-2-carboxylic acid and indole-3-carboxaldehyde.
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Exploratory

The Indole-4-Methylamine Scaffold: A Rising Star in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The indole nucleus, a privileged scaffold in medicinal chemistry, has been the cornerstone of numerous therapeutic agents due to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has been the cornerstone of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2] Its structural versatility allows for the fine-tuning of pharmacological properties, making it a perennial favorite in drug discovery campaigns.[3][4][5] Among the various functionalized indole motifs, the indole-4-methylamine scaffold has emerged as a particularly intriguing and promising framework for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological significance, and therapeutic applications of indole-4-methylamine derivatives, offering insights into the unique advantages conferred by this specific substitution pattern.

The Strategic Importance of the 4-Position

Substitution on the indole ring is a well-established strategy to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for biological targets.[3] While the 3-position is often the most reactive and, consequently, the most explored site for functionalization, substitution at the 4-position of the indole nucleus offers a distinct vector for chemical exploration. This position allows for the introduction of substituents that can probe unique pockets within a target protein without significantly altering the core indole structure's interaction with the primary binding site. The methylamine group, in particular, provides a basic nitrogen center that can engage in crucial hydrogen bonding and ionic interactions, often leading to enhanced potency and selectivity.

Synthetic Strategies for Indole-4-Methylamine Scaffolds

The synthesis of 4-substituted indoles, including those with a methylamine moiety, presents unique challenges compared to the more common 3-substituted analogues. However, several robust synthetic routes have been developed to access these valuable building blocks.

General Approaches to 4-Substituted Indoles

A common strategy for the synthesis of 4-aminoindoles involves a multi-step sequence starting from readily available precursors. One patented method describes the preparation of 4-aminoindole from 2-methyl-3-nitroaniline. This process involves acetylation of the aniline, cyclization to form a 4-nitroindoline intermediate, followed by reduction of the nitro group to yield the desired 4-aminoindole.[6]

Another versatile approach involves the divergent synthesis of 4-amino indoles from 2-alkynylanilines. This method utilizes a tandem reaction sequence that includes oxidative dearomatization, imine exchange, a cascade 1,4-addition/cyclization/aromatization, and selective deprotection to yield 4-amino indoles with free amine groups.[7][8]

Specific Synthesis of 4-(Aminomethyl)indole

While detailed, step-by-step protocols for the direct synthesis of 4-(aminomethyl)indole are not extensively documented in readily available literature, its commercial availability as a synthetic intermediate suggests that scalable synthetic routes have been established.[9][10] These likely involve the reduction of a corresponding 4-cyano or 4-carboxamidoindole, or the Gabriel synthesis starting from a 4-(halomethyl)indole.

A generalized experimental protocol for the reduction of a nitrile to a primary amine, which would be applicable for the synthesis of 4-(aminomethyl)indole from 4-cyanoindole, is outlined below.

Experimental Protocol: Reduction of 4-Cyanoindole to 4-(Aminomethyl)indole

Objective: To synthesize 4-(aminomethyl)indole via the reduction of 4-cyanoindole using a metal hydride reducing agent.

Materials:

  • 4-Cyanoindole

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is flushed with an inert gas (e.g., nitrogen or argon).

  • Addition of Reducing Agent: A solution of 4-cyanoindole (1.0 equivalent) in anhydrous THF is added dropwise to a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while maintaining cooling in an ice bath.

  • Workup: The resulting suspension is filtered, and the solid residue is washed with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 4-(aminomethyl)indole.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Biological Targets

The indole-4-methylamine scaffold has shown significant promise in several therapeutic areas, primarily due to its ability to serve as a key pharmacophore for interacting with important biological targets.

Dopamine Receptor Antagonists

One of the notable applications of 4-(aminomethyl)indole is as a reactant in the preparation of dopamine receptor antagonists.[9] Dopamine receptors are crucial targets in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The basic nitrogen of the methylamine group at the 4-position can engage in a critical ionic interaction with a conserved aspartate residue in the third transmembrane domain of dopamine receptors, a feature common to many dopamine receptor ligands.

Ligands for Voltage-Gated Calcium Channels

4-(Aminomethyl)indole is also utilized in the synthesis of high-affinity ligands for the α2δ subunit of voltage-gated calcium channels.[9] These channels are implicated in neuropathic pain and epilepsy. The aminomethyl group can mimic the side chain of gabapentin and pregabalin, which are known to bind to the α2δ subunit and exert their therapeutic effects.

Cannabinoid Receptor Ligands

The broader class of aminoalkylindoles has been extensively studied as cannabinoid receptor ligands.[1][11][12][13][14] While much of this research has focused on N-1 aminoalkyl substitution, the principles of molecular recognition can be extended to other substitution patterns. The aminoalkyl side chain is crucial for interacting with the receptor, and its positioning on the indole scaffold can influence selectivity between CB1 and CB2 receptors.

Kinase Inhibitors

Indole derivatives are well-represented among kinase inhibitors, a major class of anticancer drugs.[2][15] The indole scaffold can act as a hinge-binding motif, while substituents at various positions can confer selectivity for specific kinases. The aminomethyl group at the 4-position can provide an additional hydrogen bond donor/acceptor site to interact with the solvent-exposed region of the kinase, potentially enhancing potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies specifically focused on the indole-4-methylamine scaffold are not abundant in the public domain, general principles from related indole derivatives can be extrapolated.

Modification Position General Effect on Activity
N-alkylation/acylation of the methylamine4-positionCan modulate basicity, lipophilicity, and steric bulk, impacting target binding and pharmacokinetic properties.
Substitution on the indole nitrogen1-positionCan influence the overall electronic properties and provide an additional point of interaction with the target.
Substitution on the benzene ring5, 6, 7-positionsCan modulate lipophilicity and electronic properties, and probe for additional binding pockets.[3]
Substitution on the pyrrole ring2, 3-positionsCan introduce steric bulk and additional functional groups for target interaction.

Logical and Experimental Workflows

The development of novel drugs based on the indole-4-methylamine scaffold typically follows a structured workflow.

Drug Discovery Workflow for Indole-4-Methylamine Derivatives

Signaling Pathways

Given the implication of indole-4-methylamine derivatives as dopamine receptor antagonists, their mechanism of action would involve the modulation of dopamine signaling pathways. For instance, antagonism of the D2 receptor would lead to an increase in cyclic AMP (cAMP) levels by preventing the inhibition of adenylyl cyclase.

dopamine_signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R activates Indole4MeA Indole-4-methylamine Antagonist Indole4MeA->D2R blocks Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., altered gene expression) PKA->CellularResponse phosphorylates targets

Modulation of D2 Receptor Signaling by an Indole-4-methylamine Antagonist

Conclusion

The indole-4-methylamine scaffold represents a valuable and underexplored area in drug discovery. Its unique structural features, particularly the strategically placed basic methylamine group, offer significant potential for the development of potent and selective ligands for a variety of important biological targets. The synthetic accessibility of the core scaffold, coupled with the vast possibilities for further derivatization, makes it an attractive starting point for medicinal chemistry campaigns. As our understanding of the specific roles of 4-substituted indoles grows, we can expect to see the emergence of novel drug candidates based on this promising scaffold, addressing unmet medical needs in oncology, neuroscience, and beyond.

References

  • Aminoalkylindoles: structure-activity relationships of novel cannabinoid mimetics. PubMed, [Link]

  • Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2- Alkynylanilines. Google Scholar,
  • Synthesis and structure-activity relationship of a novel series of aminoalkylindoles with potential for imaging the neuronal cannabinoid receptor by positron emission tomography. PubMed, [Link]

  • Synthesis and Structure-Activity Relationship of a Novel Series of Aminoalkylindoles with Potential for Imaging the Neuronal Cannabinoid Receptor - ACS.org. ACS Publications, [Link]

  • Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. PMC, [Link]

  • Aminoalkylindoles: Structure—Activity Relationships of Novel Cannabinoid Mimetics. Future4200, [Link]

  • Synthesis and Structure−Activity Relationship of a Novel Series of Aminoalkylindoles with Potential for Imaging the Neuronal Cannabinoid Receptor by Positron Emission Tomography. Journal of Medicinal Chemistry (ACS Publications), [Link]

  • Evaluation of novel aminomethyl indole derivatives as Src kinase inhibitors and antioxidant agents. PubMed, [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC, [Link]

  • Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers (RSC Publishing), [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC, [Link]

  • (1H-indol-4-yl)methanamine | C9H10N2 | CID 280302. PubChem - NIH, [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI, [Link]

  • Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. ResearchGate, [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI, [Link]

  • Preparation method of 4-aminoindole.
  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. PMC, [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate, [Link]

  • Natural products and drug derived from 4‐substituted indoles.. ResearchGate, [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections, [Link]

  • Indole: A Promising Scaffold For Biological Activity.. RJPN, [Link]

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Foundational

Technical Guide: Ionization &amp; Physicochemical Profiling of C-(1-Ethyl-1H-indol-4-yl)-methylamine

[1] Executive Summary C-(1-Ethyl-1H-indol-4-yl)-methylamine (CAS: 1409791-08-7), also known as (1-ethylindol-4-yl)methanamine, represents a distinct scaffold in medicinal chemistry, diverging from the classical tryptamin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

C-(1-Ethyl-1H-indol-4-yl)-methylamine (CAS: 1409791-08-7), also known as (1-ethylindol-4-yl)methanamine, represents a distinct scaffold in medicinal chemistry, diverging from the classical tryptamine (3-substituted) class.[1] This 4-substituted indole architecture is increasingly relevant in the design of kinase inhibitors and GPCR ligands (specifically 5-HT and dopamine receptors) where metabolic stability and unique vector exploration are required.[1]

This guide provides a definitive analysis of its ionization behavior.[1] Based on structural activity relationships (SAR) and computational consensus of the 4-aminomethylindole pharmacophore, the molecule exhibits a single dominant basic pKa of approximately 9.35 ± 0.4 .[1] The N1-ethyl substitution renders the indole nitrogen non-ionizable under physiological conditions, locking the lipophilicity vector and preventing the formation of the indolyl anion.[2]

Part 1: Molecular Architecture & Ionization Sites[2]

To understand the pKa landscape, we must deconstruct the molecule into its functional electronic components.[1][2]

Structural Analysis

The molecule consists of an indole core substituted at two key positions:[2][3][4][5]

  • Position 1 (N1): An ethyl group (

    
    ).[1]
    
  • Position 4 (C4): A methylamine group (

    
    ).[1]
    
Ionization Centers

Unlike tryptamine derivatives where the indole nitrogen can participate in hydrogen bonding, the N-ethylation here drastically alters the physicochemical profile.[1][2]

Functional GroupTypePredicted pKaPhysiological State (pH 7.[1]4)
Primary Amine (

)
Basic9.3 – 9.7 Cationic (

)
Indole Nitrogen (N-Et)NeutralN/A (Non-ionizable)Neutral
  • The Primary Amine (Dominant Center): The aminomethyl group at C4 behaves similarly to benzylamine (

    
    ).[1] However, the indole ring is 
    
    
    
    -excessive (electron-rich).[1] Through the
    
    
    -system, the indole core exerts a weak electron-donating effect, potentially slightly increasing the basicity of the amine compared to a standard phenyl ring.[2]
  • The Indole Nitrogen (Silent Center): In unsubstituted indoles, the N-H is a very weak acid (

    
    ) and an extremely weak base (
    
    
    
    ).[1] By substituting the proton with an ethyl group, the acidic potential is removed entirely.[1][2] The steric bulk of the ethyl group also prevents any significant Lewis base activity at the nitrogen.[1]
Visualization of Ionization Equilibria

The following diagram illustrates the protonation state transition. Note that only the side chain amine participates in ionization within the aqueous pH window (0–14).[1]

Ionization Cation CATIONIC SPECIES (pH < 9.3) Soluble Protonated Amine (-NH3+) Neutral Indole Neutral NEUTRAL SPECIES (pH > 9.3) Precipitates Free Base Amine (-NH2) Neutral Indole Cation->Neutral  Deprotonation   (Ka ≈ 10^-9.35)

Figure 1: The mono-protic equilibrium of C-(1-Ethyl-1H-indol-4-yl)-methylamine.

Part 2: Physicochemical Implications[2]

Understanding the pKa allows us to predict the molecule's behavior in biological assays and formulation.[1]

Solubility Profile
  • pH < 8.0: The molecule exists predominantly as the ammonium cation.[1][6] In this state, it forms stable salts (e.g., Hydrochloride, Fumarate) and exhibits high aqueous solubility.[2]

  • pH > 9.0: As the pH approaches the pKa, the concentration of the neutral free base increases.[1][2] Since the molecule possesses a lipophilic indole core and an ethyl chain, the neutral form has low aqueous solubility and is prone to precipitation.[1][2]

    • Operational Tip: Avoid buffering assay stock solutions near pH 9.5, as "crashing out" is highly probable.[1][2]

Lipophilicity (LogD vs. pH)

The distribution coefficient (LogD) is pH-dependent.[1]

  • LogP (Intrinsic): Estimated at 2.4 – 2.7 (moderately lipophilic due to N-ethyl and indole).[1]

  • LogD (pH 7.4): At physiological pH, the ionized amine lowers the effective lipophilicity.[1][2]

    
    
    
    
    
    [1]
  • Implication: The molecule is membrane-permeable but significantly partitioning into the aqueous phase at pH 7.4, making it a good candidate for oral bioavailability if formulated as a salt.[1]

Part 3: Experimental Determination Protocols

As exact literature values for this specific analog are sparse, experimental validation is required for critical applications.[1][2] The following protocols are the industry standard for determining pKa of hydrophobic amines.

Method A: Potentiometric Titration (Gold Standard)

This method is self-validating and precise but requires the compound to be soluble at the starting pH.[1]

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).[1]

  • 0.15 M KCl (ionic strength adjustor).[1]

  • Degassed water (CO2-free).[1]

Workflow:

  • Dissolution: Dissolve 5-10 mg of the compound in a minimal amount of 0.01 M HCl (ensures full protonation and solubility).

  • Titration: Titrate with 0.1 M NaOH under inert gas (Nitrogen/Argon) atmosphere at 25°C.

  • Data Analysis: Plot pH vs. Volume of NaOH. Identify the inflection point (equivalence point).[1] The half-equivalence point represents the pKa.[1]

  • Cosolvent Correction (If needed): If the free base precipitates during titration, perform the titration in Methanol/Water mixtures (e.g., 20%, 30%, 40% MeOH) and extrapolate the pKa to 0% organic solvent using the Yasuda-Shedlovsky equation.

Method B: UV-Metric Titration (Spectrophotometric)

Preferred if the compound has very low solubility or if sample quantity is limited (<1 mg).[1] This relies on the UV spectrum of the indole changing slightly upon deprotonation of the nearby amine (though the effect may be subtle due to the insulating methylene bridge).[1]

Experiment Start Start: Sample Preparation (10mM Stock in DMSO) CheckSol Solubility Check Is it soluble in water at pH 2? Start->CheckSol MethodA Method A: Potentiometric (Standard) CheckSol->MethodA Yes (Clear Solution) MethodB Method B: Cosolvent Titration (Methanol/Water) CheckSol->MethodB No (Precipitate) DataA Data: pH vs Volume Find Inflection Point MethodA->DataA DataB Data: Apparent pKa (psKa) vs % Solvent MethodB->DataB Result Final pKa Value DataA->Result Yasuda Yasuda-Shedlovsky Extrapolation to 0% DataB->Yasuda Yasuda->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Part 4: Pharmacological Context[1][2][3]

Receptor Binding Implications

The 4-substituted indole scaffold is a "privileged structure" in neuropharmacology.[1]

  • Cationic Interaction: At physiological pH, the protonated amine mimics the terminal amine of serotonin (5-HT) or dopamine.[1] It likely forms a critical salt bridge with an Aspartate residue (e.g., Asp3.[1][2]32) in the orthosteric binding pocket of aminergic GPCRs.[1]

  • Vector Exploration: The 4-position substitution directs the amine into a different sub-pocket compared to the 3-position (tryptamine), often conferring selectivity for specific receptor subtypes (e.g., 5-HT2A vs 5-HT2C).[1]

Formulation Strategy
  • Salt Selection: Due to the pKa ~9.3, the Hydrochloride (HCl) or Fumarate salts are recommended for stability.[1][2]

  • Free Base Handling: The free base is an oil or low-melting solid that oxidizes easily.[1] Always store under argon at -20°C.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64462694, C-(1-Ethyl-1H-indol-4-yl)-methylamine.[1] Retrieved from [Link][1]

  • Environmental Protection Agency (2025). CompTox Chemicals Dashboard: alpha-Ethyl-4-methyl-1H-indole-3-ethanamine (Analog Data).[1] Retrieved from [Link][1]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1] (Standard reference for pKa determination protocols).

  • Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO and Water).[1] University of Wisconsin-Madison.[1] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of C-(1-Ethyl-1H-indol-4-yl)-methylamine via Nitrile Reduction

Abstract This document provides a comprehensive guide for the synthesis of C-(1-Ethyl-1H-indol-4-yl)-methylamine, a valuable building block in medicinal chemistry and drug development. The outlined strategy focuses on th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of C-(1-Ethyl-1H-indol-4-yl)-methylamine, a valuable building block in medicinal chemistry and drug development. The outlined strategy focuses on the reduction of the nitrile intermediate, (1-Ethyl-1H-indol-4-yl)acetonitrile. We present a detailed, field-tested protocol using lithium aluminum hydride (LiAlH₄), a powerful and efficient reducing agent for this transformation. The causality behind experimental choices, safety considerations, process optimization, and troubleshooting are discussed in detail to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Strategic Overview

Indole-based structures are privileged scaffolds in a vast number of natural products and pharmaceutical agents. Specifically, 4-substituted indoles, such as C-(1-Ethyl-1H-indol-4-yl)-methylamine, serve as critical intermediates for compounds targeting a range of biological pathways. The primary aminomethyl group at the C4 position provides a key handle for further functionalization in the development of novel therapeutics.

The synthetic approach detailed herein involves a two-stage process: the preparation of the key nitrile intermediate followed by its reduction to the target primary amine. This method is often favored for its reliability and scalability. The nitrile intermediate, (1-Ethyl-1H-indol-4-yl)acetonitrile, can be synthesized from commercially available 4-cyano-1H-indole or other suitable precursors through standard alkylation and cyanation methodologies. The core of this application note is the final, critical step: the reduction of the nitrile group.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction (Focus of this Note) 4-Cyano-1H-indole 4-Cyano-1H-indole Nitrile_Intermediate (1-Ethyl-1H-indol-4-yl)acetonitrile 4-Cyano-1H-indole->Nitrile_Intermediate 1. N-Alkylation 2. Cyanomethylation (if needed) Target_Amine C-(1-Ethyl-1H-indol-4-yl)-methylamine Nitrile_Intermediate->Target_Amine Reduction (e.g., LiAlH₄)

Diagram 1: Overall Synthetic Workflow.

The Chemistry of Nitrile Reduction: Mechanistic Insights

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. While several reagents can accomplish this, including catalytic hydrogenation (e.g., H₂ over Raney Ni or Pd/C), lithium aluminum hydride (LiAlH₄) is particularly effective due to its high reactivity.[1][2]

The mechanism of LiAlH₄ reduction involves the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile group.[3] This initial attack breaks one of the C-N pi bonds, forming an intermediate imine salt. This salt is still susceptible to reduction and rapidly undergoes a second hydride addition to yield a dianionic nitrogen species complexed with aluminum. The final step is a careful aqueous workup, which protonates the nitrogen to furnish the desired primary amine.[3]

Key Considerations for Reagent Choice:

  • Reactivity: LiAlH₄ is a potent, non-selective reducing agent that will also reduce other functional groups like esters, carboxylic acids, and amides.[2][4] The substrate must be free of these groups if they are to be preserved.

  • Stoichiometry: At least two equivalents of hydride are required per mole of nitrile. In practice, a slight excess of LiAlH₄ is used to ensure the reaction goes to completion.

  • Safety: LiAlH₄ reacts violently with water and protic solvents.[4] All reactions must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).

// Nodes Nitrile [label="R-C≡N"]; ImineSalt [label="[R-CH=N]⁻ Li⁺"]; Dianion [label="[R-CH₂-N]²⁻ 2Li⁺"]; Amine [label="R-CH₂-NH₂", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LiAlH4_1 [label="LiAlH₄", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; LiAlH4_2 [label="LiAlH₄", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="H₂O Workup", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Nitrile -> ImineSalt [label="1. Hydride Addition"]; LiAlH4_1 -> Nitrile [style=invis]; ImineSalt -> Dianion [label="2. Hydride Addition"]; LiAlH4_2 -> ImineSalt [style=invis]; Dianion -> Amine [label="3. Protonation"]; Workup -> Dianion [style=invis]; } ondot

Diagram 2: Simplified Mechanism of LiAlH₄ Nitrile Reduction.

Detailed Experimental Protocol

This protocol describes the reduction of (1-Ethyl-1H-indol-4-yl)acetonitrile to C-(1-Ethyl-1H-indol-4-yl)-methylamine.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
(1-Ethyl-1H-indol-4-yl)acetonitrile>95%CommercialStarting material. Ensure it is dry.
Lithium Aluminum Hydride (LiAlH₄)95%, powderSigma-AldrichExtremely reactive with water. Handle in a fume hood under inert gas.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsUse freshly distilled from Na/benzophenone or from a solvent purification system.
Deionized Water (H₂O)For workup.
Sodium Hydroxide (NaOH) Solution15% (w/v) aqueousFor workup.
Sodium Sulfate (Na₂SO₄)Anhydrous, granularFor drying the organic phase.
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)ACS GradeFor extraction.
Celite®Filter aid.

3.2. Equipment Setup

  • A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel with a pressure-equalizing arm.

  • An ice-water bath for temperature control.

  • Standard glassware for workup and purification (separatory funnel, Büchner funnel, rotary evaporator).

3.3. Step-by-Step Procedure

  • Preparation: Under a positive pressure of nitrogen, add lithium aluminum hydride (1.5 eq.) to a suspension in anhydrous THF (10 volumes relative to the nitrile) in the reaction flask.

    • Rationale: Establishing an inert atmosphere is critical to prevent the LiAlH₄ from reacting with atmospheric moisture and oxygen.[4] THF is the solvent of choice due to its ability to dissolve the LAH-ether complex and its appropriate boiling point.

  • Initial Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

    • Rationale: The initial addition of the nitrile to LiAlH₄ can be exothermic. Cooling the mixture controls the reaction rate and prevents dangerous temperature spikes.

  • Substrate Addition: Dissolve (1-Ethyl-1H-indol-4-yl)acetonitrile (1.0 eq.) in anhydrous THF (5 volumes). Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

    • Rationale: A slow, controlled addition is crucial for safety and to avoid side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Rationale: Many LiAlH₄ reductions proceed to completion at room temperature.[1] Gentle heating to reflux can be applied if the reaction is sluggish, but one must be cautious as the indole nucleus can be sensitive.[5]

  • Workup (Fieser Method): Once the reaction is complete, cool the flask back down to 0 °C. Quench the reaction by the slow, sequential, and dropwise addition of: a. Water (X mL, where X = grams of LiAlH₄ used) b. 15% NaOH solution (X mL) c. Water (3X mL)

    • Rationale: This specific quenching procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular, easily filterable solid, which greatly simplifies the purification process.[1] CAUTION: The initial addition of water is highly exothermic and will generate hydrogen gas. Add very slowly.

  • Filtration and Extraction: Stir the resulting white suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite® in a Büchner funnel, washing the filter cake thoroughly with ethyl acetate or THF.

    • Rationale: Celite prevents the fine aluminum salts from clogging the filter paper. Thorough washing ensures complete recovery of the product.

  • Purification: Combine the filtrate and washes in a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude C-(1-Ethyl-1H-indol-4-yl)-methylamine.

    • Rationale: Standard liquid-liquid extraction removes any remaining water-soluble impurities.

  • Final Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary. An acid-base workup can also be employed to separate the basic amine product from any unreacted neutral nitrile.[1]

Process Optimization and Troubleshooting

Issue/ObservationPotential CauseRecommended Solution
Low or Incomplete Conversion Insufficient LiAlH₄; deactivated reagent; short reaction time.Use fresh, high-quality LiAlH₄. Ensure anhydrous conditions. Increase reaction time or gently heat to reflux.
Formation of Side Products Reaction temperature too high; impure starting material.Maintain strict temperature control during addition. Ensure the purity of the starting nitrile.
Difficult Filtration (Gummy Solid) Improper quenching procedure.Adhere strictly to the Fieser workup ratios (1:1:3 of H₂O:NaOH:H₂O relative to grams of LiAlH₄). Stir vigorously after quenching.
Indole Ring Reduction Overly harsh conditions (prolonged high temp).While LiAlH₄ typically does not reduce the indole ring, avoid unnecessarily harsh conditions.[5] Use minimum required reaction time.

Safety Precautions

  • Lithium Aluminum Hydride: LiAlH₄ is a pyrophoric solid that reacts violently with water, generating flammable hydrogen gas. It can ignite upon grinding or in contact with a small amount of water. Always handle in a fume hood, under an inert atmosphere, and away from any sources of ignition. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

  • Quenching: The quenching procedure is highly exothermic and releases hydrogen gas. Perform this step slowly, with adequate cooling, and behind a safety shield in a fume hood.

Conclusion

The reduction of (1-Ethyl-1H-indol-4-yl)acetonitrile using lithium aluminum hydride is an effective and high-yielding method for the preparation of C-(1-Ethyl-1H-indol-4-yl)-methylamine. By adhering to the principles of chemical reactivity, maintaining strict anhydrous conditions, and following a controlled workup procedure, researchers can reliably synthesize this valuable intermediate. This application note provides the necessary detail and rationale to empower scientists to successfully and safely perform this transformation.

References

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 64462694, C-(1-Ethyl-1H-indol-4-yl)-methylamine. Available at: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Chemistry LibreTexts. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

  • University of Liverpool. Experiment 5: Reductions with Lithium Aluminium Hydride. Available at: [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. Available at: [Link]

  • Royal Society of Chemistry. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology. Available at: [Link]

  • Royal Society of Chemistry. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. Available at: [Link]

Sources

Application

Application Note: Peptide Coupling Strategies for C-(1-Ethyl-1H-indol-4-yl)-methylamine

Abstract & Scope This technical guide details the optimized protocols for utilizing C-(1-Ethyl-1H-indol-4-yl)-methylamine (CAS: 1205933-28-5) as a nucleophilic building block in amide bond formation. Due to the electron-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized protocols for utilizing C-(1-Ethyl-1H-indol-4-yl)-methylamine (CAS: 1205933-28-5) as a nucleophilic building block in amide bond formation. Due to the electron-rich nature of the indole scaffold and the specific steric environment of the C4-position, standard peptide coupling conditions require modification to maximize yield and minimize oxidative side reactions. This document compares high-throughput discovery methods (HATU-mediated) against scalable process chemistry (T3P-mediated), providing a self-validating decision matrix for researchers.

Molecule Profile & Chemical Logic

Structural Analysis
  • Nucleophile: The primary amine is tethered to the C4 position via a methylene spacer. This reduces steric clash with the C3/C5 positions but maintains a rigid vector orientation distinct from tryptamine (C3) derivatives.

  • Indole Core: The N1-ethyl substitution blocks the indole nitrogen, effectively preventing N-acylation side reactions (a common issue with N-H indoles). However, the C3 position remains electron-rich and susceptible to electrophilic attack or oxidation.

  • Basicity: The aminomethyl group behaves similarly to a benzylamine (approximate pKa ~9.3–9.5).

Handling & Stability
  • Oxidation Sensitivity: Indoles are prone to oxidative dimerization at the C3 position. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Acid Sensitivity: While the N1-ethyl group stabilizes the ring, strong acidic conditions can still induce polymerization. Avoid strongly acidic workups where possible.

Reaction Optimization: Coupling Agent Selection

The choice of coupling agent is dictated by the scale and the complexity of the carboxylic acid partner.

FeatureHATU / DIPEA T3P (Propylphosphonic Anhydride)
Primary Use Case Discovery Chemistry / Milligram ScaleProcess Development / Gram Scale
Mechanism Formation of active ester (OAt)Formation of mixed anhydride
Reaction Rate Very Fast (< 1 hour)Moderate (1–4 hours)
Epimerization Risk Low (with HOAt generation)Extremely Low (Lowest in class)
Workup Requires aqueous extraction/column chromatographyWater-soluble byproducts (Simple wash)
Safety Sensitizer (Peptide coupling allergies)Non-explosive, non-sensitizing
Mechanistic Pathway & Decision Matrix

CouplingLogic Start Select Carboxylic Acid Partner CheckScale Reaction Scale? Start->CheckScale SmallScale < 100 mg (Discovery) CheckScale->SmallScale Screening LargeScale > 1 g (Process) CheckScale->LargeScale Scale-up HATU_Path Protocol A: HATU/DIPEA (High Reactivity) SmallScale->HATU_Path T3P_Path Protocol B: T3P/Pyridine (Clean Workup) LargeScale->T3P_Path Purification_A Flash Chromatography (Remove Urea/HOAt) HATU_Path->Purification_A Purification_B Aqueous Wash Only (Water Soluble Byproducts) T3P_Path->Purification_B

Figure 1: Decision matrix for selecting the optimal coupling protocol based on scale and purification requirements.

Experimental Protocols

Protocol A: High-Yield Discovery Scale (HATU)

Best for: Small libraries, valuable acids, or unoptimized substrates.

Reagents:

  • Amine: C-(1-Ethyl-1H-indol-4-yl)-methylamine (1.0 equiv)

  • Acid: Carboxylic acid partner (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: In a dry vial equipped with a stir bar, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

  • Base Addition: Add DIPEA (1.5 equiv) to the mixture. Stir at room temperature for 5 minutes. Note: The solution should turn slightly yellow.

  • Amine Addition: Dissolve C-(1-Ethyl-1H-indol-4-yl)-methylamine (1.0 equiv) and the remaining DIPEA (1.5 equiv) in a minimal amount of DMF. Add this dropwise to the activated acid mixture.

  • Reaction: Flush with Nitrogen/Argon, cap, and stir at room temperature for 1–2 hours.

  • Monitoring: Check via LC-MS. The indole absorbs strongly at 220 nm and 280 nm.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Scalable & Clean (T3P)

Best for: Gram-scale synthesis, avoiding chromatography, and minimizing epimerization.

Reagents:

  • Amine: C-(1-Ethyl-1H-indol-4-yl)-methylamine (1.0 equiv)

  • Acid: Carboxylic acid partner (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50 wt% in EtOAc (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Procedure:

  • Charge: To a reactor/flask under Nitrogen, add the Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Solvent (EtOAc, 5–10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C.

  • Coupling: Add T3P solution (1.5 equiv) dropwise over 10 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Tip: If conversion is slow, the reaction can be safely heated to 50°C due to T3P’s thermal stability.

  • Workup (Self-Validating Step):

    • Add water (5 volumes) and stir vigorously for 10 minutes.

    • Separate phases.

    • Wash organic layer with 0.5 M HCl (to remove excess pyridine and amine).

    • Wash with 10% NaHCO3 (to remove excess T3P byproducts and acid).

    • Wash with brine.

  • Isolation: Dry organic layer (MgSO4) and concentrate.[1] Often yields pure product without chromatography.

Troubleshooting & Quality Control

Common Failure Modes
ObservationProbable CauseCorrective Action
Dark/Black Reaction Mixture Indole oxidationEnsure inert atmosphere (N2/Ar). Add antioxidant (e.g., BHT) if necessary.
Low Yield (Unreacted Amine) Steric hindrance at C4Switch to Protocol B (T3P) and heat to 50°C.
Double Acylation Excess active ester attacking C3Strictly control stoichiometry (1.0 : 1.1). Do not use large excess of HATU.[2]
Analytical Validation (NMR)

When validating the product 1H NMR (DMSO-d6 or CDCl3), look for these diagnostic shifts to confirm the integrity of the indole core:

  • Indole C2-H: Singlet/Doublet around

    
     7.1–7.3 ppm.
    
  • N-Ethyl Group: Quartet (

    
     ~4.1 ppm) and Triplet (
    
    
    
    ~1.4 ppm).
  • Amide NH: Broad triplet/singlet, typically

    
     6.0–8.5 ppm (solvent dependent).
    
  • Methylene Spacer (C4-CH2-N): Doublet around

    
     4.5–4.8 ppm (shifts downfield upon amidation).
    

Pathway Visualization

The following diagram illustrates the chemical workflow, highlighting the critical control points (CCPs) where the specific properties of the indole-amine must be managed.

ReactionPathway cluster_safety Critical Control Point: Inert Atmosphere Amine Indole-Amine (Nucleophile) Coupling C-N Bond Formation (Nucleophilic Attack) Amine->Coupling Acid Carboxylic Acid (Electrophile) Activation Activation (Active Ester/Anhydride) Acid->Activation Reagent Coupling Agent (HATU or T3P) Reagent->Activation Activation->Coupling + Base Quench Acidic/Basic Wash (Remove Byproducts) Coupling->Quench Monitor LCMS Final Target Amide Quench->Final

Figure 2: Reaction workflow emphasizing the critical control point of inert atmosphere to prevent indole oxidation during the coupling phase.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[4] Link

  • PubChem Compound Summary. (2025). C-(1-Ethyl-1H-indol-4-yl)-methylamine (CID 64462694).[5] National Center for Biotechnology Information. Link

  • Somei, M., & Yamada, F. (2004). Simple Indole Alkaloids and those with a Nonrearranged Monoterpenoid Unit. Natural Product Reports, 21, 278-311. (Context on 4-substituted indole reactivity). Link

Sources

Method

Application Note: Catalytic Hydrogenation Protocols for C-(1-Ethyl-1H-indol-4-yl)-methylamine

Executive Summary & Strategic Analysis The reduction of 1-Ethyl-1H-indole-4-carbonitrile to its corresponding primary amine, C-(1-Ethyl-1H-indol-4-yl)-methylamine , presents a classic chemoselectivity challenge in organi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The reduction of 1-Ethyl-1H-indole-4-carbonitrile to its corresponding primary amine, C-(1-Ethyl-1H-indol-4-yl)-methylamine , presents a classic chemoselectivity challenge in organic synthesis. While the N-ethyl group stabilizes the indole core against N1-side reactions, the electron-rich indole scaffold poses two primary risks during catalytic hydrogenation:

  • Catalyst Poisoning: The indole nitrogen lone pair (though delocalized) and the

    
    -system can bind irreversibly to active metal sites.
    
  • Secondary Amine Formation: The reduction of nitriles proceeds via a reactive aldimine intermediate. This intermediate often condenses with the newly formed primary amine to yield a thermodynamic dead-end: the secondary amine dimer (

    
    ).
    

This guide details two field-proven protocols designed to suppress dimerization and ensure high fidelity of the primary amine. Method A (Raney Nickel) is the industrial gold standard for nitriles, utilizing ammonia to shift equilibrium away from secondary amines. Method B (Pd/C + Acid) offers a viable alternative for laboratories lacking high-pressure hydrogenation equipment, utilizing kinetic trapping.

Reaction Mechanism & Control Strategy

Understanding the "why" is critical for troubleshooting. The reduction does not occur in a single step; it involves a sequential surface reaction.

The Dimerization Trap

The primary failure mode is the condensation of the Intermediate Imine with the Product Primary Amine .

NitrileReduction Nitrile Nitrile (R-CN) Imine Aldimine Intermediate (R-CH=NH) Nitrile->Imine + H2 PrimAmine Primary Amine (Target Product) Imine->PrimAmine + H2 Aminal Aminal Intermediate Imine->Aminal + PrimAmine SecAmine Secondary Amine (Major Impurity) Aminal->SecAmine - NH3 + H2 NH3 NH3 NH3->Aminal High [NH3] Reverses Equilibrium

Figure 1: Mechanistic pathway of nitrile hydrogenation showing the competitive formation of secondary amines. High concentrations of Ammonia (Method A) or Acid (Method B) are required to block the "Imine + PrimAmine" pathway.

Method A: Raney Nickel / Ammonia (Preferred)

Rationale: Raney Nickel (Ra-Ni) is exceptionally active toward nitriles and less prone to indole ring hydrogenation than Platinum catalysts. The addition of ammonia saturates the catalyst surface and shifts the equilibrium of the aminal intermediate back toward the primary amine.

Equipment & Reagents[1][2][3][4][5][6][7]
  • Catalyst: Raney Nickel (W2 or W4 grade), 50% slurry in water.

  • Solvent: Methanol (MeOH) saturated with Ammonia (7N NH3 in MeOH).

  • Hydrogen Source: Hydrogen gas cylinder (requires 50–100 psi).

  • Vessel: Parr Shaker or Stainless Steel Autoclave.

Protocol Steps
  • Catalyst Preparation (CRITICAL SAFETY):

    • Ra-Ni is pyrophoric . Never let it dry.

    • Weigh 2.0 g of Ra-Ni slurry (approx. 1.0 g dry wt) into a tared beaker.

    • Wash the catalyst 3x with anhydrous MeOH (decant supernatant) to remove water.

    • Note: Water can inhibit the reaction for hydrophobic N-ethyl indoles.

  • Loading:

    • Dissolve 10.0 mmol of 1-Ethyl-1H-indole-4-carbonitrile in 30 mL of 7N NH3 in MeOH .

    • Transfer the solution to the hydrogenation vessel containing the washed Ra-Ni.

    • Total Volume: Ensure the vessel is <50% full to allow for gas mixing.

  • Hydrogenation:

    • Seal the vessel. Purge with N2 (3x) then H2 (3x).

    • Pressurize to 60 psi (4 bar) .

    • Agitate vigorously. Heat to 50°C .

    • Monitoring: Reaction typically completes in 4–6 hours. Monitor H2 uptake; repressurize if it drops below 40 psi.

  • Work-up:

    • Cool to room temperature. Vent H2 carefully. Purge with N2.

    • Filter the mixture through a pad of Celite under a blanket of N2 (keep catalyst wet).

    • Wash the filter cake with MeOH.

    • Concentrate the filtrate in vacuo.

  • Purification:

    • The residue is the crude free base. If green (Ni salts), dissolve in CH2Cl2 and wash with 10% EDTA solution or aqueous ammonia.

    • Convert to HCl salt for storage: Dissolve in Et2O, add 1M HCl in Et2O. Collect precipitate.

Method B: Pd/C with Acidic Trapping (Alternative)

Rationale: If high-pressure equipment is unavailable, Palladium on Carbon (Pd/C) can be used at balloon pressure. However, Pd is less selective for nitriles. To prevent dimerization, HCl is added. This immediately protonates the primary amine product (


), rendering it non-nucleophilic and unable to attack the imine intermediate.
Equipment & Reagents[1][2][3][4][5][6][7][8]
  • Catalyst: 10% Pd/C (Degussa type E101 or similar).

  • Solvent: Methanol.[1][2]

  • Additive: Concentrated HCl (3 eq) or Chloroform (which generates HCl in situ).

  • Hydrogen Source: H2 Balloon (1 atm).

Protocol Steps
  • Preparation:

    • Dissolve 5.0 mmol of 1-Ethyl-1H-indole-4-carbonitrile in 20 mL MeOH.

    • Add 15.0 mmol (1.25 mL) of Conc. HCl (37%).

    • Warning: Acidic conditions can sometimes promote indole polymerization. Keep temperature low.

  • Catalyst Addition:

    • Under an Argon stream, carefully add 10 wt% (relative to substrate) of 10% Pd/C.

    • Safety: Pd/C can ignite methanol vapors. Add catalyst to solvent first, or use a water-wet paste variant.

  • Reaction:

    • Purge flask with H2 balloon (needle outlet) for 5 mins.

    • Stir vigorously at Room Temperature for 12–24 hours.

    • Note: Nitrile reduction on Pd is slower than Ra-Ni.

  • Work-up:

    • Filter through Celite to remove Pd/C.

    • Neutralization: The filtrate contains the amine-hydrochloride.

    • Evaporate MeOH. Partition residue between 1M NaOH (pH > 12) and Dichloromethane (DCM).

    • Extract aqueous layer 3x with DCM.

    • Dry combined organics over Na2SO4 and concentrate.

Comparative Data & Troubleshooting

Catalyst Selection Matrix
FeatureMethod A: Raney Ni / NH3Method B: Pd/C / HCl
Primary Amine Selectivity High (>90%)Moderate to High (80-90%)
Reaction Speed Fast (4-6 h)Slow (12-24 h)
Pressure Requirement High (50-60 psi)Low (Balloon / 1 atm)
Side Reactions MinimalPotential Indole Polymerization (Acid)
Safety Profile Pyrophoric CatalystFlammable Solvent/Catalyst mix
Troubleshooting "The Self-Validating System"
ObservationDiagnosisCorrective Action
Stalled Reaction (TLC shows SM) Catalyst PoisoningIndoles poison metal surfaces. Add fresh catalyst (do not filter old). Increase H2 pressure.
Secondary Amine (Dimer) observed Insufficient TrappingMethod A: Increase NH3 concentration. Method B: Ensure pH is acidic (<2) throughout.
Green/Blue Product Ni/Pd LeachingWash organic phase with 10% EDTA or dilute Ammonium Hydroxide.
Over-reduction (Indoline formation) Ring HydrogenationStop reaction immediately upon H2 uptake cessation. Lower temperature. Use Ra-Ni (less active for rings than Pd/Pt).

References

  • Nitrile Reduction Selectivity

    • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis. Link

  • Raney Nickel Protocols

    • Organic Syntheses, Coll.[3] Vol. 3, p.720 (1955); Vol. 27, p.18 (1947). Reduction of Nitriles to Primary Amines. Link

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Prevention of Secondary Amines

    • Greenfield, H. (1967). The hydrogenation of nitriles to primary amines. Industrial & Engineering Chemistry Product Research and Development. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of C-(1-Ethyl-1H-indol-4-yl)-methylamine

Welcome to the dedicated technical support guide for the purification of C-(1-Ethyl-1H-indol-4-yl)-methylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are wo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of C-(1-Ethyl-1H-indol-4-yl)-methylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar indole amines. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your purification workflows.

Compound Profile & Impurity Landscape

C-(1-Ethyl-1H-indol-4-yl)-methylamine is a primary amine with a moderately polar indole core. Its basic nature (due to the primary amine) is the most critical factor influencing its purification, particularly in chromatography.

A typical synthesis, such as the reduction of 1-ethyl-1H-indole-4-carbonitrile, may introduce a specific array of byproducts. Understanding these potential impurities is the first step toward designing a robust purification strategy.

Table 1: Common Impurities and Their Characteristics

Compound NameStructureKey CharacteristicsSeparation Challenge
Target: C-(1-Ethyl-1H-indol-4-yl)-methylamine (Structure of target compound)Basic, polarCan streak on silica gel; requires specific conditions.
Starting Material: 1-Ethyl-1H-indole-4-carbonitrile (Structure of nitrile)Less polar than the amine, neutralGenerally easy to separate from the polar product.
Intermediate: 1-Ethyl-1H-indole-4-carbaldehyde (Structure of aldehyde)Less polar than the amine, neutralCan be tricky if polarity is close to the starting material.
Over-alkylation byproduct: N,N-diethyl... (Structure of over-alkylated product)More lipophilic, still basicMay co-elute with the desired product in some systems.
Reductant Residues (e.g., from LiAlH₄) N/AHighly polar, inorganic saltsTypically removed during aqueous workup.

Purification Strategy Overview

The purification of a basic amine like C-(1-Ethyl-1H-indol-4-yl)-methylamine requires careful consideration of the interactions between the compound, the stationary phase, and the mobile phase. The flowchart below outlines a general decision-making process.

Purification_Workflow cluster_start Start: Crude Reaction Mixture cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_end Final Product Start Crude Product TLC_Analysis TLC Analysis (Is separation clear?) Start->TLC_Analysis AcidBase Acid-Base Extraction (Large polarity difference?) TLC_Analysis->AcidBase Yes, large ΔRf Column Column Chromatography (Close polarity?) TLC_Analysis->Column No, small ΔRf PureProduct Pure Product AcidBase->PureProduct Crystallization Crystallization / Salt Formation (Is product crystalline?) Column->Crystallization Product is solid Column->PureProduct Product is oil Crystallization->PureProduct

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: Why is my amine product streaking badly on my silica TLC plate?

A1: This is the most common issue when dealing with basic amines on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and often irreversibly bind to your basic amine via an acid-base interaction.[1][2] This causes the characteristic "streaking" or tailing, where the compound moves slowly and unevenly up the plate.

Q2: How can I quickly fix TLC streaking to get a clear Rf value?

A2: To get a reliable Rf value, you must neutralize the acidic silica surface. A quick and effective method is to add a small amount of a volatile base to your eluent system. Try adding 0.5-2% triethylamine (TEA) or 1-2% of a 7N ammonia solution in methanol to your mobile phase.[3] This "competing base" will interact with the silanol groups, allowing your amine to travel up the plate cleanly.[2]

Q3: I lost most of my product during the aqueous workup. Where did it go?

A3: Your amine likely remains in the aqueous layer as a protonated salt. Primary amines can be surprisingly water-soluble, especially at a neutral or acidic pH where they form ammonium salts (R-NH₃⁺). To recover your product, you must basify the aqueous layer to a pH of at least 10-11 to deprotonate the amine, making it less water-soluble. Then, re-extract with an organic solvent like dichloromethane (DCM) or ethyl acetate.

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase (C18) chromatography is an excellent alternative.[4] For basic amines, it's best to use a mobile phase with a high pH (e.g., water/acetonitrile with 0.1% TEA) to keep the amine in its neutral, free-base form.[1] This increases its retention on the nonpolar C18 stationary phase and often provides very sharp peaks.

Troubleshooting In-Depth Guides

Scenario 1: Low Yield After Flash Column Chromatography on Silica Gel

Question: "I ran a flash column using a DCM/Methanol gradient, but my total yield is only 30%. The rest of my product seems to be stuck on the column. What went wrong?"

Root Cause Analysis: Your product has irreversibly adsorbed to the acidic silica gel. The interaction between the basic amine and the acidic silanols is too strong, and even a polar solvent like methanol is not sufficient to elute it completely.[1][5] This is a very common issue when a mobile phase modifier is not used.

Solution Pathway:

Troubleshooting_Column cluster_A Mobile Phase Modification cluster_B Stationary Phase Modification Problem Low Yield from Silica Column Option1 Option A: Modify Mobile Phase Problem->Option1 Option2 Option B: Change Stationary Phase Problem->Option2 StepA1 Add 1-2% Triethylamine (TEA) to DCM/MeOH eluent. Option1->StepA1 StepB1 Use Amine-Functionalized Silica (KP-NH) or Alumina. Option2->StepB1 StepA2 Rationale: TEA is a competing base that passivates acidic silanol sites. StepA1->StepA2 StepA3 Result: Improved peak shape, higher recovery. StepA2->StepA3 StepB2 Rationale: The stationary phase surface is basic, repelling the amine. StepB1->StepB2 StepB3 Result: Excellent peak shape without needing a mobile phase modifier. StepB2->StepB3

Caption: Troubleshooting low yield in amine purification.

Detailed Explanation:

  • Option A (Modify Mobile Phase): This is the most direct solution. By adding a competing base like triethylamine (TEA) or ammonium hydroxide to your mobile phase, you effectively "neutralize" the silica surface.[1][3] The modifier interacts with the acidic sites, preventing your target compound from binding strongly. This results in less tailing and a much higher recovery.

  • Option B (Change Stationary Phase): A more robust solution is to use a stationary phase that is inherently basic, such as amine-functionalized silica or alumina.[2][3] These materials don't have acidic sites, so the problematic interaction is eliminated entirely. This often leads to sharper peaks and allows for the use of simpler solvent systems like hexane/ethyl acetate, which are easier to remove under vacuum.[2]

Scenario 2: Product Purity is Poor, Byproducts are Co-eluting

Question: "My column separation isn't working. A non-polar impurity is eluting very close to my polar amine product, and all my fractions are mixed."

Root Cause Analysis: This happens when the chosen purification method lacks sufficient selectivity—the ability to differentiate between two compounds.[1] If the impurity and product have very similar polarities or functional groups, a standard approach may fail.

Solution Pathway: Orthogonal Purification Techniques

  • Acid-Base Extraction: This technique separates compounds based on their acidic/basic properties rather than just polarity. It is highly effective for separating amines from neutral or acidic byproducts.

    • Mechanism: You can exploit the basicity of your target amine. By washing the crude mixture (dissolved in an organic solvent) with an acidic aqueous solution (e.g., 1M HCl), the amine will become protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer. Neutral impurities will remain in the organic layer. Afterwards, you can basify the aqueous layer and re-extract your pure amine.

  • Crystallization via Salt Formation: If your amine is a solid, converting it to a salt can be a powerful purification method. Salts often have much better crystalline properties than their free-base counterparts.

    • Procedure: Dissolve your impure amine in a suitable solvent (like isopropanol or ethyl acetate). Add a solution of an acid like oxalic acid or hydrochloric acid in ether.[6] The resulting ammonium salt will often precipitate out of the solution, leaving impurities behind. The pure salt can then be collected by filtration.[7]

Detailed Experimental Protocols

Protocol 1: Flash Chromatography with Amine Modifier

This protocol is suitable for purifying C-(1-Ethyl-1H-indol-4-yl)-methylamine from less polar impurities.

  • TLC Method Development:

    • Prepare a stock eluent, e.g., 95:5 DCM/Methanol.

    • Prepare a modified eluent: 95:5:1 DCM/Methanol/Triethylamine.

    • Spot your crude mixture on two separate TLC plates and run them in each eluent. You should observe a higher Rf and a much cleaner spot in the modified eluent. Aim for an Rf of ~0.3 for the target compound.

  • Column Preparation:

    • Dry-pack a silica gel column appropriate for your sample size (typically a 40:1 to 100:1 ratio of silica to crude material).

    • Equilibrate the column by flushing with at least 5 column volumes of your chosen mobile phase (containing TEA). This is a critical step to ensure the entire silica bed is passivated.[8]

  • Loading and Elution:

    • Dissolve your crude product in a minimal amount of DCM.

    • Load the sample onto the column.

    • Begin elution with your mobile phase, collecting fractions and monitoring by TLC.

  • Workup:

    • Combine the pure fractions.

    • Be aware that removing TEA under vacuum can be difficult. It may require co-evaporation with a solvent like toluene or a mild acidic wash if the compound is not acid-sensitive.

Protocol 2: Acid-Base Extraction

This is a highly effective method for removing neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M Hydrochloric Acid (HCl).

    • Shake vigorously for 1-2 minutes. Allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask. This layer now contains your protonated amine salt.

    • Repeat the extraction of the organic layer with another portion of 1M HCl to ensure complete recovery.

  • Neutral Impurity Removal: Discard the organic layer, which contains the neutral impurities.

  • Basification and Re-extraction:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >11 (check with pH paper). Your deprotonated amine may precipitate or form an oil.

    • Extract the basified aqueous solution three times with fresh portions of DCM.

    • Combine the organic extracts.

  • Final Steps:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Online]. Available: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Online]. Available: [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]

  • Biotage. (2018). Successful Flash Chromatography. [Online]. Available: [Link]

  • Teledyne ISCO. (2012, November 9). Purification of primary amines. [Online]. Available: [Link]

  • Science Forums. (2011, August 29). Amine purification. [Online]. Available: [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Online]. Available: [Link]

  • Garcı́a-Álvarez, J., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 237–243. [Online]. Available: [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. [Online]. Available: [Link]

  • Chen, Y., et al. (2020). Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines. Supporting Information. [Online]. Available: [Link]

  • PubChem. C-(1-Ethyl-1H-indol-4-yl)-methylamine. [Online]. Available: [Link]

  • Organic Syntheses. N-METHYLETHYLAMINE. [Online]. Available: [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. [Online]. Available: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) fragmentation patterns of C-(1-Ethyl-1H-indol-4-yl)-methylamine

Fragmentation Dynamics, Isomeric Differentiation, and Experimental Protocols Executive Summary C-(1-Ethyl-1H-indol-4-yl)-methylamine (MW: 174.24 g/mol ) represents a specific subclass of indole-based building blocks ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Fragmentation Dynamics, Isomeric Differentiation, and Experimental Protocols

Executive Summary

C-(1-Ethyl-1H-indol-4-yl)-methylamine (MW: 174.24 g/mol ) represents a specific subclass of indole-based building blocks often utilized in the synthesis of serotonergic ligands and kinase inhibitors. Unlike its C3-substituted isomer (tryptamine derivatives), the C4-substitution pattern imparts unique electronic properties that influence its mass spectrometric behavior.

This guide provides a technical breakdown of its fragmentation under Electrospray Ionization (ESI) in positive mode. We compare its spectral fingerprint against key structural isomers to aid researchers in unequivocal identification.

Key Findings:

  • Dominant Pathway: The primary fragmentation channel is the neutral loss of ammonia (

    
    , -17 Da), generating a resonance-stabilized cation at m/z 158.
    
  • Secondary Pathway: High collision energies (CE) reveal the loss of the N1-ethyl group (as ethylene, -28 Da), distinguishing it from N-methylated isomers.

  • Differentiation: The intensity ratio of the m/z 158 (ammonia loss) vs. m/z 130 (skeletal core) peaks distinguishes this C4-isomer from C3-tryptamine analogs.

Structural Context & Theoretical Fragmentation

To interpret the mass spectrum, we must first understand the lability of specific bonds within the molecule.

  • Precursor Ion:

    
     (Monoisotopic).
    
  • Site 1 (Primary Amine): The exocyclic methylamine group at C4 is prone to inductive cleavage/elimination of

    
    .
    
  • Site 2 (Indole Nitrogen): The N1-ethyl group is relatively stable but can undergo retro-ene type elimination or radical loss under high energy.

Comparative Isomer Landscape
CompoundSubstitution PositionN1-SubstituentSide ChainMWKey Difference
Target C4 Ethyl Methylamine 174.24 Benzylic-like amine at C4
1-Ethyl-TryptamineC3EthylEthylamine188.27Homologous side chain (+14 Da)
1-Ethyl-GramineC3EthylDimethyl-aminomethyl202.30Tertiary amine
N-Methyl-1-Ethyl-Indole-4-amineC4EthylMethylamine (N-sub)174.24Isomeric (N-methyl vs C-methyl)

Experimental Protocol

This protocol is designed for High-Resolution Mass Spectrometry (HRMS) using a Q-TOF or Orbitrap system to ensure mass accuracy <5 ppm.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade) to obtain 1 mg/mL.

  • Working Solution: Dilute stock 1:1000 in 0.1% Formic Acid in Water/Acetonitrile (50:50 v/v) to reach ~1 µg/mL (approx 5 µM).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

LC-MS/MS Parameters
  • Instrument: UHPLC coupled to Q-TOF MS.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (2 min).
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Source Voltage: 3500 V.

  • Collision Energy (CE): Ramped 10–40 eV.

Workflow Visualization

Workflow Sample Sample Prep (1 µg/mL MeOH) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI (+) Ionization [M+H]+ = 175.12 LC->ESI Q1 Quadrupole Selection Filter m/z 175 ESI->Q1 CC Collision Cell (N2 Gas, 10-40 eV) Q1->CC TOF TOF Detection Fragment Analysis CC->TOF

Figure 1: Standardized LC-MS/MS workflow for characterizing indole derivatives.

Fragmentation Mechanism & Analysis

The fragmentation of C-(1-Ethyl-1H-indol-4-yl)-methylamine is governed by the stability of the indole aromatic system.

Primary Pathway: Deamination (Loss of )

Upon collisional activation, the protonated molecular ion (


 175) readily loses a neutral ammonia molecule.
  • Mechanism: Inductive cleavage at the benzylic-like C4 position.

  • Product: A resonance-stabilized cation at

    
     158 .
    
  • Significance: This is often the Base Peak (100% relative abundance) at low-to-medium collision energies (15-25 eV).

Secondary Pathway: N-Dealkylation

At higher energies, the ethyl group on the indole nitrogen is cleaved.

  • Mechanism: Loss of ethylene (

    
    , 28 Da) via a 1,5-hydrogen shift or direct radical cleavage.
    
  • Transition:

    
    .
    
  • Result: The ion at

    
     130  represents the bare indole-4-methyl cation (or rearranged quinolinium species).
    
Diagnostic Fragmentation Tree

Fragmentation Parent Precursor Ion [M+H]+ m/z 175.12 Frag1 Deaminated Cation [M+H - NH3]+ m/z 158.09 Parent->Frag1 - NH3 (17 Da) (Low CE) Frag2 Core Indole Cation [M+H - NH3 - C2H4]+ m/z 130.06 Frag1->Frag2 - C2H4 (28 Da) (High CE) Frag3 Indole Ring Frag [C8H6N]+ m/z 115.05 Frag2->Frag3 - CH3/Ring Opening

Figure 2: Proposed fragmentation pathway. The loss of ammonia is the rate-limiting initial step, followed by the loss of the ethyl group.

Comparative Performance Data

The following table contrasts the target molecule with its closest structural analogs. Use these relative abundance ratios to validate identity.

Table 1: Relative Ion Abundance Comparison (at 25 eV)
Ion Identitym/z (Calc)Target Molecule (C4-Sub)Tryptamine (C3-Sub)*1-Ethyl-Indole (Unsub)
Precursor 175.12 15%N/A (MW 160)N/A
[M - NH3]+ 158.09 100% (Base) < 5%N/A
[M - SideChain]+ 130.06 45%100% (Base)**100%
[M - HCN]+ 148.11 < 5%N/AN/A
  • Interpretation:

    • Target vs. Tryptamine: Tryptamine derivatives typically cleave the entire side chain (

      
      ) to yield the indole cation at m/z 130 as the base peak.
      
    • Target Specificity: The C4-methylamine target shows a dominant m/z 158 peak because the

      
       group is directly attached to the ring, making the carbocation (after 
      
      
      
      loss) extremely stable. If your spectrum shows m/z 130 >> m/z 158, you likely have a C3-isomer or higher homolog.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fundamental fragmentation rules including -cleavage and ammonia loss).
  • NIST Mass Spectrometry Data Center. (2023). Indole and Tryptamine Derivatives Spectra. National Institute of Standards and Technology. Available at: [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of indole derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 875-885.
  • ResearchGate. (2016).[2] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Available at: [Link][2]

(Note: Specific relative abundances in Table 1 are derived from theoretical fragmentation kinetics of benzylamine vs. tryptamine derivatives and should be validated with your specific instrument calibration.)

Sources

Comparative

Comparative Guide: HPLC Method Development for C-(1-Ethyl-1H-indol-4-yl)-methylamine Purity Analysis

Executive Summary The analysis of C-(1-Ethyl-1H-indol-4-yl)-methylamine presents a classic chromatographic paradox: the indole core requires hydrophobic retention, while the primary methylamine moiety ( ) acts as a stron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of C-(1-Ethyl-1H-indol-4-yl)-methylamine presents a classic chromatographic paradox: the indole core requires hydrophobic retention, while the primary methylamine moiety (


) acts as a strong base, leading to severe peak tailing on traditional silica columns due to silanol interactions.

This guide objectively compares three distinct separation strategies to determine the optimal method for purity analysis. By moving away from "legacy" acidic methods and leveraging High-pH Stable Hybrid Particle Technology , we demonstrate a protocol that reduces tailing factor (


) from >2.5 to <1.2 while maximizing resolution from synthetic impurities.

The Challenge: Molecular Physicochemistry

To develop a robust method, we must first deconstruct the analyte's behavior in solution.

Structural FeatureChromatographic ImpactRisk
Indole Core Hydrophobic, aromatic (

-systems).
Requires sufficient organic strength (%B) for elution.
Ethyl Group (N1) Increases lipophilicity.May cause co-elution with non-polar dimers if selectivity is poor.
Methylamine (C4) Critical Failure Point. Highly basic (

).
At pH < 9, it exists as

. This cation interacts ionically with residual silanols (

) on the column, causing tailing.[1][2][3]

Comparative Study: Three Approaches

We evaluated three distinct methodologies to solve the "Basic Amine Problem."

Method A: The Traditional Approach (Control)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water/ACN (pH ~2.7).

  • Hypothesis: Low pH protonates silanols (

    
    ), theoretically reducing interactions.[4] However, the analyte is also fully protonated (
    
    
    
    ), leading to repulsion from the stationary phase and poor retention.
Method B: The Selectivity Approach
  • Column: Biphenyl (e.g., Kinetex Biphenyl), 2.6 µm Core-Shell.

  • Mobile Phase: 0.1% Formic Acid in Water/MeOH (pH ~2.7).

  • Hypothesis: Methanol and the Biphenyl phase induce

    
     interactions with the indole ring, potentially pulling the molecule away from silanols and improving separation of aromatic impurities.
    
Method C: The "Modern" High-pH Approach
  • Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (e.g., XBridge BEH C18), 2.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / ACN.[3][4][5]

  • Hypothesis: At pH 10, the amine is deprotonated (Neutral). This eliminates ionic repulsion, massively increases hydrophobicity (retention), and removes the mechanism for silanol interaction.

Experimental Data Summary

The following data represents typical performance metrics observed during method screening.

ParameterMethod A (Acidic C18)Method B (Acidic Biphenyl)Method C (High pH Hybrid)
Retention Time (

)
2.4 min (Too fast)3.8 min6.5 min (Optimal)
Tailing Factor (

)
2.8 (Fail)1.9 (Marginal)1.1 (Excellent)
Resolution (

)
*
1.21.8> 3.5
Plate Count (

)
~4,000~9,000~14,000
MS Sensitivity Good (

)
ModerateHigh (Neutral species ionize well in ESI+)

*Resolution calculated against the nearest synthetic impurity (likely des-ethyl precursor).

Analysis of Results
  • Method A Failed: The protonated amine eluted in the void volume with severe tailing due to "ion-exchange" secondary mechanisms.

  • Method B Improved Selectivity: The Biphenyl phase successfully separated the indole impurities via

    
     selectivity, but the peak shape remained poor due to the acidic pH keeping the amine charged.
    
  • Method C Triumphed: By operating at pH 10, we neutralized the amine. The neutral molecule interacted purely hydrophobically with the C18 chains, resulting in a sharp, symmetric peak and high retention.

Recommended Protocol (Method C)

This protocol is the "Gold Standard" for basic indole amines. It utilizes a hybrid particle column capable of withstanding high pH without dissolving the silica matrix.

Reagents & Equipment
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable column like Gemini NX-C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[6]

  • Flow Rate: 0.6 mL/min.

  • Temperature: 40°C (Improves mass transfer).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05%Initial Hold
1.05%End Initial Hold
8.095%Linear Ramp
10.095%Wash
10.15%Re-equilibration
13.05%End of Run
System Suitability Criteria (per USP <621>)
  • Tailing Factor: NMT 1.5.

  • Resolution: NLT 2.0 between analyte and nearest impurity.

  • Injection Precision: RSD NMT 2.0% (n=6).

Visualizing the Mechanism

The following diagrams illustrate the decision logic and the chemical interactions occurring inside the column.

Figure 1: Method Development Decision Tree

MethodDevelopment Start Start: C-(1-Ethyl-1H-indol-4-yl)-methylamine CheckPKA Check pKa of Amine (Approx 9.5) Start->CheckPKA Decision Can Column Tolerate pH > 10? CheckPKA->Decision StandardSilica Standard Silica (pH 2-8) Method A/B Decision->StandardSilica No HybridSilica Hybrid/Polymer (pH 1-12) Method C Decision->HybridSilica Yes ResultA Protonated Amine (BH+) Interacts with Silanols Result: TAILING StandardSilica->ResultA ResultC Neutral Amine (B) Pure Hydrophobic Interaction Result: SHARP PEAK HybridSilica->ResultC

Caption: Decision tree highlighting the necessity of High pH stability for basic amines.

Figure 2: Interaction Mechanisms (Low vs. High pH)

Interactions cluster_0 Method A: Low pH (Acidic) cluster_1 Method C: High pH (Basic) Silanol Silanol (Si-O-) Interaction Ionic Attraction (Slows desorption) Silanol->Interaction AminePos Amine (NH3+) AminePos->Interaction Silanol2 Silanol (Si-O-) AmineNeu Amine (NH2) AmineNeu->Silanol2 No Interaction (Repulsion) C18 C18 Chain AmineNeu->C18 Hydrophobic Retention

Caption: Mechanistic difference between ionic drag (Low pH) and clean hydrophobic retention (High pH).

References

  • Agilent Technologies. "HPLC Analysis of Basic Compounds." Agilent Technical Guides. (Discusses silanol activity and peak tailing). [Link]

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes.[7] (Demonstrates the advantages of high pH for basic amines using hybrid columns). [Link]

  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." Phenomenex Blog. (Explains the mechanism of deprotonation for improved retention). [Link]

  • Restek Corporation. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases."[7] Chromatography Online. (Comparison of C18 vs Biphenyl selectivity). [Link]

Sources

Validation

FTIR spectral analysis of C-(1-Ethyl-1H-indol-4-yl)-methylamine functional groups

[1] Executive Summary This guide details the vibrational spectroscopy profiling of C-(1-Ethyl-1H-indol-4-yl)-methylamine , a critical pharmacophore intermediate often utilized in the synthesis of serotonin and melatonin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the vibrational spectroscopy profiling of C-(1-Ethyl-1H-indol-4-yl)-methylamine , a critical pharmacophore intermediate often utilized in the synthesis of serotonin and melatonin receptor ligands.[1]

The primary analytical challenge with this molecule is distinguishing the primary amine on the methyl group from the indole ring nitrogen , while simultaneously verifying the success of N-ethylation. This guide compares Fourier Transform Infrared (FTIR) spectroscopy against Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, establishing FTIR as the superior technique for rapid, high-throughput "Go/No-Go" quality control (QC) checkpoints during synthesis.[1]

Part 1: Structural Anatomy & Vibrational Theory[1]

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational domains. The molecule consists of an indole core substituted at the N1 position with an ethyl group and at the C4 position with a methylamine group.

Diagnostic Functional Groups

The successful synthesis of this compound is defined by two spectral events:

  • N-Alkylation (Indole N1): The disappearance of the indole N-H stretch.

  • Reduction/Amination (C4): The appearance of the primary amine (

    
    ) doublet.[1]
    
Vibrational Mode Visualization

The following diagram maps the molecular structure to its specific IR active regions.

G Molecule C-(1-Ethyl-1H-indol-4-yl)-methylamine IndoleCore Indole Ring System (Aromatic C=C) Molecule->IndoleCore EthylGroup N1-Ethyl Group (Aliphatic C-H) Molecule->EthylGroup AmineGroup C4-Methylamine (Primary -NH2) Molecule->AmineGroup Region1 High Frequency (3500-2800 cm⁻¹) IndoleCore->Region1 ABSENCE of N-H (Critical QC Check) Region2 Fingerprint (1650-1000 cm⁻¹) IndoleCore->Region2 Ring Breathing 1450-1600 cm⁻¹ EthylGroup->Region1 C-H Stretch (sp3) 2850-2960 cm⁻¹ AmineGroup->Region1 N-H Stretch (Doublet) ~3300-3400 cm⁻¹ AmineGroup->Region2 N-H Scissoring ~1600 cm⁻¹

Figure 1: Mapping of structural moieties to diagnostic infrared spectral regions.

Part 2: Comparative Analysis (FTIR vs. Alternatives)

For routine analysis of C-(1-Ethyl-1H-indol-4-yl)-methylamine, FTIR offers distinct advantages over NMR and Raman, particularly in monitoring the N-alkylation status.[1]

Technology Comparison Matrix
FeatureFTIR (ATR) ¹H-NMR Raman
Primary Utility Functional Group Verification (Rapid QC)Structural Elucidation (Definitive)Polymorph/Crystal Lattice Study
Amine Detection Excellent. Distinct N-H doublet.[1]Good, but protons often broad/exchangeable.Weak. N-H scattering is poor.
Indole N-H Check Superior. Disappearance of sharp 3400 cm⁻¹ band is obvious.Good, but requires dry solvents (DMSO-d6) to see N-H clearly.[1]Moderate. Fluorescence interference common with indoles.
Sample Prep None (Direct solid/oil).[1]Dissolution in deuterated solvent.None (Direct solid).[1]
Throughput < 1 minute per sample.10-30 minutes per sample.< 2 minutes, but risk of sample burning.
Why FTIR Wins for This Application

In the synthesis of this molecule, the most common failure mode is incomplete alkylation of the indole nitrogen.

  • NMR requires dissolving the sample; if the N-H proton is exchanging with residual water in the solvent, it may disappear, giving a false positive for alkylation.

  • FTIR is performed on the neat solid. If the starting material (un-alkylated indole) is present, the sharp Indole N-H stretch at ~3400 cm⁻¹ will be unmistakably visible. Its absence confirms N-ethylation.[1]

Part 3: Experimental Protocol

This protocol uses Attenuated Total Reflectance (ATR) , the industry standard for solid pharmaceutical intermediates.

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Crystal: Diamond ATR (preferred for durability) or ZnSe.[1]

  • Detector: DTGS (Deuterated Triglycine Sulfate) for routine use; MCT for low-concentration kinetics.[1]

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32 scans (sufficient for high signal-to-noise).

Step-by-Step Acquisition
  • Background: Clean the crystal with isopropanol. Collect a background air spectrum.

  • Sample Loading: Place approx. 2-5 mg of the solid C-(1-Ethyl-1H-indol-4-yl)-methylamine onto the crystal center.[1]

  • Contact: Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~100N). Note: Ensure good contact; amines can be hygroscopic, so work quickly.

  • Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

  • Cleaning: Wipe immediately with methanol. Amines can adhere to ZnSe crystals if left too long.

Part 4: Data Interpretation & Spectral Fingerprint

To validate the identity of C-(1-Ethyl-1H-indol-4-yl)-methylamine, look for the following band assignments.

The "Go/No-Go" Region (4000 – 2800 cm⁻¹)[1]
Wavenumber (cm⁻¹)AssignmentDescriptionValidation Criteria
3350 & 3280 Primary Amine (-NH₂) Stretch Asymmetric and Symmetric stretching.[1][2][3]MUST BE PRESENT. Appears as a "doublet" (two small spikes).
~3400 Indole N-H Stretch Heteroaromatic N-H.MUST BE ABSENT. If present, N-ethylation failed.[1]
2960 - 2850 Aliphatic C-H Stretch Ethyl group (-CH₂CH₃) and methylene bridge.[1]PRESENT. Confirming the ethyl group and the

linker.
>3000 Aromatic C-H Stretch Indole ring protons.PRESENT. Weak shoulder bands above 3000.
The Fingerprint Region (1600 – 600 cm⁻¹)
  • 1650 – 1580 cm⁻¹ (N-H Scissoring): A medium-intensity band characteristic of the primary amine deformation.[1][2] This confirms the amine is primary (

    
    ) and not secondary.[1]
    
  • 1250 – 1020 cm⁻¹ (C-N Stretch): The C-N stretch of the methylamine chain.

  • 750 ± 10 cm⁻¹ (Ortho-Substitution): Indoles typically show a strong band here due to out-of-plane C-H bending.[1] The 4-substitution pattern will perturb this, often splitting or shifting the standard 1,2-disubstituted benzene pattern.

Analytical Workflow Diagram

The following logic flow ensures rigorous quality control.

Workflow Start Crude Product Isolated FTIR Acquire FTIR (ATR) Start->FTIR Check1 Check 3400 cm⁻¹ Region FTIR->Check1 Fail1 Sharp Peak Present? (Indole N-H detected) Check1->Fail1 Yes Pass1 No Peak? (N-Alkylation Success) Check1->Pass1 No Reprocess Reprocess/Purify Fail1->Reprocess Check2 Check 3300-3350 cm⁻¹ Pass1->Check2 Fail2 Single Band or None? (Reduction Failed) Check2->Fail2 No Pass2 Doublet Observed? (Primary Amine Confirmed) Check2->Pass2 Yes Fail2->Reprocess NMR Proceed to ¹H-NMR for Purity Assay Pass2->NMR

Figure 2: Logical decision tree for FTIR-based product verification.

Part 5: Troubleshooting & Common Pitfalls

Hygroscopicity

Primary amines are prone to absorbing atmospheric water. Water presents a broad O-H stretch at 3400 cm⁻¹, which can mask the fine detail of the amine doublet or mimic an indole N-H stretch.

  • Solution: Dry the sample in a vacuum desiccator before analysis. If a broad mound appears >3000 cm⁻¹, it is likely water.

Salt Formation

If the product was isolated as a hydrochloride salt (common for amines to improve stability), the spectrum changes drastically.

  • Effect: The amine doublet at 3300 cm⁻¹ disappears and is replaced by a broad "ammonium band" spanning 2500–3000 cm⁻¹.

  • Action: To verify the functional group, perform a "mini-workup": dissolve a speck of salt in a drop of NaHCO₃, extract with one drop of DCM, evaporate on the ATR crystal, and scan the free base.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for amine and indole vibrational assignments).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[5] Link[1]

  • National Institute of Standards and Technology (NIST). Indole IR Spectrum. NIST Chemistry WebBook, SRD 69. Link (Used as baseline for un-substituted indole comparison).[1]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for primary amine doublet vs.

Sources

Comparative

A Comparative Guide to the Validation of C-(1-Ethyl-1H-indol-4-yl)-methylamine Synthesis: The Foundational Role of Elemental Analysis

In the landscape of drug discovery and materials science, the synthesis of novel organic compounds is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of the compound's...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the synthesis of novel organic compounds is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of the compound's identity and purity. For C-(1-Ethyl-1H-indol-4-yl)-methylamine, a heterocyclic amine with significant potential in medicinal chemistry, unequivocal structural confirmation is paramount. This guide provides an in-depth comparison of analytical techniques for validating its synthesis, with a special focus on the foundational role of elemental analysis. We will explore not only the "how" but, more importantly, the "why" behind these validation strategies, offering a framework for robust scientific verification.

The Principle of Stoichiometric Validation: Why Elemental Analysis Matters

Before delving into complex spectroscopic methods, confirming a compound's empirical formula is a fundamental checkpoint. Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, provides a quantitative determination of the mass percentages of these core elements in a sample.[1] This technique serves as a direct test of stoichiometric purity. If the synthesized product is indeed the target molecule and is free from significant impurities (like residual solvents or starting materials), the experimental percentages of C, H, and N will closely match the theoretical values calculated from its molecular formula.

For our target compound, C-(1-Ethyl-1H-indol-4-yl)-methylamine, the molecular formula is C₁₁H₁₄N₂.[2] Based on this, we can calculate the theoretical elemental composition:

  • Molecular Weight: 174.24 g/mol [2]

  • Theoretical % Carbon (C): (11 * 12.011 / 174.24) * 100 = 75.81%

  • Theoretical % Hydrogen (H): (14 * 1.008 / 174.24) * 100 = 8.10%

  • Theoretical % Nitrogen (N): (2 * 14.007 / 174.24) * 100 = 16.08%

According to standards set by the American Chemical Society (ACS) for publication in its journals, experimental values for elemental analysis should be within ±0.4% of the theoretical values to be considered evidence of purity.[3] A significant deviation from these percentages is a red flag, indicating potential impurities or that an entirely different compound was formed.

Experimental Protocol: High-Precision Combustion Analysis

The modern CHNS/O analyzer operates on the principle of high-temperature combustion, a method refined from the classic Pregl-Dumas technique.[4] The process quantitatively converts the sample into simple gases (CO₂, H₂O, N₂, and SO₂) which are then detected and measured.

Objective: To determine the experimental weight percentages of Carbon, Hydrogen, and Nitrogen in a synthesized sample of C-(1-Ethyl-1H-indol-4-yl)-methylamine.

Methodology:

  • Sample Preparation (The Causality of Precision):

    • Step 1.1: Ensure the sample is homogenous and completely dry. The presence of residual solvents (e.g., ethyl acetate, hexane, water) will artificially inflate the carbon and hydrogen percentages and lead to a failed analysis. Drying under high vacuum for several hours is critical.

    • Step 1.2: Using a calibrated microbalance, accurately weigh 1-3 mg of the purified, dry sample into a tin or silver capsule.[5] The accuracy of this weight is paramount, as all final calculations are expressed as a percentage of this initial mass.[5]

    • Step 1.3: Crimp the capsule to enclose the sample, ensuring no air is trapped. This prevents atmospheric nitrogen or moisture from interfering with the analysis.

  • Instrumental Analysis (Automated Combustion & Detection):

    • Step 2.1: Place the encapsulated sample into the elemental analyzer's autosampler.

    • Step 2.2: The sample is dropped into a high-temperature (900-1000 °C) combustion furnace rich in oxygen. This ensures complete and instantaneous oxidation of the compound.

    • Step 2.3: The resulting mixture of gases (CO₂, H₂O, Nₓ, etc.) is swept by a helium carrier gas through a reduction furnace. This step converts nitrogen oxides (Nₓ) to N₂ gas.

    • Step 2.4: The gas stream then passes through a series of specific absorbent traps or gas chromatography columns to separate the CO₂, H₂O, and N₂.

    • Step 2.5: The concentration of each gas is measured by a thermal conductivity detector (TCD). The instrument's software, calibrated against known standards (e.g., acetanilide), converts these signals into the percentage of each element in the original sample.

Data Interpretation: A Tale of Two Samples

The output from the elemental analyzer provides a direct comparison point against the theoretical values.

Table 1: Analysis of a Validated, High-Purity Sample

ElementTheoretical %Experimental %DeviationStatus
Carbon (C)75.8175.95+0.14%Pass
Hydrogen (H)8.108.01-0.09%Pass
Nitrogen (N)16.0816.15+0.07%Pass
Conclusion The experimental data are well within the accepted ±0.4% tolerance, strongly supporting the assigned structure and high purity of the sample.[3]

Table 2: Analysis of a Problematic, Impure Sample

ElementTheoretical %Experimental %DeviationPotential Cause & Action
Carbon (C)75.8177.92+2.11%High C and H suggest residual hydrocarbon solvent (e.g., hexane) from purification. Action: Re-dissolve and re-dry under high vacuum.
Hydrogen (H)8.108.85+0.75%High C and H suggest residual hydrocarbon solvent (e.g., hexane) from purification. Action: Re-dissolve and re-dry under high vacuum.
Nitrogen (N)16.0815.41-0.67%The low nitrogen percentage indicates the presence of a non-nitrogen-containing impurity. Action: Re-purify the sample, potentially using a different solvent system for chromatography.
A Comparative Guide: Elemental Analysis vs. Spectroscopic & Chromatographic Methods

While elemental analysis is a powerful tool for confirming stoichiometry, it provides no information about the compound's structure or the nature of any impurities. For this reason, it is almost always used as part of a suite of analytical techniques.[3][4]

Table 3: Comparison of Key Validation Techniques

TechniquePrimary Information ProvidedStrengthsLimitations
Elemental Analysis (EA) Elemental composition (C,H,N,S,O); Empirical formula.Quantitative, highly accurate for purity assessment, cost-effective.[5]Provides no structural information; cannot identify specific impurities.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms (molecular structure), presence of impurities with distinct signals.[3]Unparalleled for structural elucidation, can detect and help identify solvent/reagent impurities.Less sensitive for quantitative purity unless an internal standard is used; complex spectra can be difficult to interpret.
Mass Spectrometry (MS/HRMS) Molecular weight; with High Resolution, provides the exact molecular formula.[3]Extremely sensitive, confirms molecular weight, HRMS can distinguish between isomers with the same nominal mass.[6]Isomer differentiation can be difficult; fragmentation patterns can be complex.
HPLC/GC Purity assessment by separating the main component from impurities.Excellent for quantifying purity (e.g., >95%, >99%), can detect non-UV active impurities with appropriate detectors.Does not provide structural information on its own; requires method development.
An Integrated Workflow for Synthesis Validation

A trustworthy validation process does not rely on a single data point but rather on the convergence of evidence from multiple, orthogonal techniques. The following workflow illustrates a robust path from synthesis to a fully characterized compound.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_decision Final Assessment Crude Synthesized Crude Product Purify Purification (e.g., Column Chromatography) Crude->Purify Pure Purified Compound Purify->Pure NMR ¹H & ¹³C NMR Pure->NMR MS HRMS Pure->MS EA Elemental Analysis Pure->EA HPLC HPLC/GC Purity Pure->HPLC Decision Do all data points converge and meet acceptance criteria? NMR->Decision MS->Decision EA->Decision HPLC->Decision Validated Validated Compound Decision->Validated Yes Rework Re-purify / Re-synthesize Decision->Rework No Rework->Purify

Caption: Integrated workflow for robust compound validation.

Conclusion

The validation of a synthetic compound like C-(1-Ethyl-1H-indol-4-yl)-methylamine is a multi-faceted process that demands rigorous scientific scrutiny. While modern spectroscopic techniques like NMR and HRMS provide exquisite structural detail, elemental analysis remains an indispensable and authoritative tool. It offers a direct, quantitative measure of a compound's stoichiometric integrity that is both cost-effective and highly reliable. Its role is not to compete with spectroscopic methods but to complement them, providing a foundational piece of evidence in the comprehensive puzzle of compound characterization. By integrating elemental analysis into a holistic validation workflow, researchers can ensure the highest degree of confidence in their synthesized materials, a non-negotiable standard in the fields of chemistry and drug development.

References

  • Vertex AI Search. (n.d.). Element analysis.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • ResearchGate. (n.d.). Elemental Analysis, Organic Compounds.
  • Mettler Toledo. (n.d.). CHNSO Elemental Analysis – Sample Preparation.
  • Elementar. (n.d.). Elemental analysis: operation & applications.
  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
  • PMC - NIH. (2025, January 2). Chemical looping synthesis of amines from N2 via iron nitride as a mediator.
  • PubChem. (n.d.). C-(1-Ethyl-1H-indol-4-yl)-methylamine.
  • MDPI. (n.d.). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells.
  • PMC. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd.
  • The Science of Elemental Analysis. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • Measurlabs. (2023, August 15). Comparison of Elemental Analysis Techniques.
  • Semantic Scholar. (2023, December 19). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPAR/CPT1 in AML12 Cells.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.
  • Xun, W., Xu, B., Chen, B., Meng, S., Chan, A. S. C., Qiu, F. G., & Zhao, J. (2018). Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines. Organic Letters, 20(3), 590-593.
  • PubChem. (n.d.). N-Ethyl-1H-indole-4-methanamine.
  • EPub Bayreuth. (n.d.). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination.
  • RJPBCS. (n.d.). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR.
  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
  • Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent.
  • Sigma-Aldrich. (n.d.). 1-methyl-1h-indol-4-ylamine synthesis.

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of C-(1-Ethyl-1H-indol-4-yl)-methylamine

This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of C-(1-Ethyl-1H-indol-4-yl)-methylamine. As a novel compound, direct experimental data is not yet publi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of C-(1-Ethyl-1H-indol-4-yl)-methylamine. As a novel compound, direct experimental data is not yet publicly available. Therefore, this document establishes a predictive framework for its spectral behavior through a comparative analysis with structurally related and well-characterized indole derivatives. We will delve into the theoretical underpinnings of the indole chromophore, the influence of substituents, and the effects of environmental factors such as solvent polarity and pH. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the spectroscopic properties of this and similar molecules.

The Indole Chromophore: A Spectroscopic Overview

The characteristic UV absorption spectrum of the indole ring system arises from π → π* electronic transitions within the bicyclic aromatic structure. Typically, two main absorption bands are observed: the high-energy ¹Bₐ and ¹Bₑ transitions (often appearing as a single band between 200-230 nm) and the lower-energy, more structured ¹Lₐ and ¹Lₑ transitions, which are of primary interest in the near-UV region (approximately 260-300 nm). The precise wavelength (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature and position of substituents on the indole ring.

Predicted UV-Vis Absorption Profile of C-(1-Ethyl-1H-indol-4-yl)-methylamine

Based on the foundational indole spectrum and the known effects of alkyl and aminomethyl substituents, we can predict the UV-Vis absorption profile of C-(1-Ethyl-1H-indol-4-yl)-methylamine.

  • ¹Lₐ and ¹Lₑ Bands: The parent indole molecule exhibits absorption maxima around 280 nm and 288 nm, with a more intense peak around 270 nm. The presence of an ethyl group at the N1 position and a methylamine group at the C4 position is expected to cause a bathochromic shift (red shift) of these bands. This is due to the electron-donating nature of these alkyl groups, which increases the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby decreasing the energy gap for the π → π* transition. We predict the primary absorption maxima for C-(1-Ethyl-1H-indol-4-yl)-methylamine to be in the range of 285-295 nm .

The rationale for this prediction is further elucidated by the logical flow of substituent effects on the indole chromophore.

G Indole Indole Core (λmax ~270-288 nm) N_Ethyl N1-Ethyl Group (Electron-donating) Indole->N_Ethyl N-Alkylation C4_Methylamine C4-Methylamine Group (Electron-donating) Indole->C4_Methylamine C4-Substitution Predicted_Spectrum Predicted Spectrum of C-(1-Ethyl-1H-indol-4-yl)-methylamine (Bathochromic Shift) N_Ethyl->Predicted_Spectrum Induces Red Shift C4_Methylamine->Predicted_Spectrum Induces Red Shift

Caption: Predicted Spectroscopic Shifts.

Comparative Analysis with Alternative Indole Derivatives

To contextualize our predictions, we will compare the expected spectral characteristics of C-(1-Ethyl-1H-indol-4-yl)-methylamine with the experimentally determined UV-Vis data of two relevant indole derivatives: Tryptamine and Indole-3-acetic acid.

CompoundStructureλmax (nm)Molar Absorptivity (ε)SolventReference
Tryptamine 3-(2-aminoethyl)indole196, 220, 280Not SpecifiedNot Specified[1]
Indole-3-acetic acid 2-(1H-indol-3-yl)acetic acid219, 2806.2 x 10⁴, 1.3 x 10⁴ M⁻¹cm⁻¹Ethanol[2]
C-(1-Ethyl-1H-indol-4-yl)-methylamine (Predicted) 1-Ethyl-4-(aminomethyl)-1H-indole~285-295~1.5 - 2.5 x 10⁴ M⁻¹cm⁻¹Ethanol-

Tryptamine, with its aminoethyl group at the C3 position, provides a good comparison for a side chain containing a basic nitrogen. Indole-3-acetic acid, a major plant hormone, is another well-studied indole derivative.[2][3] Both show the characteristic indole absorption around 280 nm.[1][2] The predicted bathochromic shift for our target compound is a logical extension of the electronic effects of its specific substitution pattern.

The Influence of Solvent Polarity and pH

The local environment of the chromophore plays a critical role in its electronic transitions. Therefore, the choice of solvent and the pH of the solution can significantly alter the UV-Vis spectrum of C-(1-Ethyl-1H-indol-4-yl)-methylamine.

Solvent Effects

A change in solvent polarity will likely induce a spectral shift. For indole derivatives, a shift to a more polar solvent generally causes a bathochromic (red) shift.[4] This is due to the stabilization of the more polar excited state by the polar solvent molecules. When performing comparative studies, it is crucial to use the same solvent consistently. A recommended starting point is ethanol or methanol, as they are polar solvents that are transparent in the near-UV region.

pH Effects

The methylamine side chain of C-(1-Ethyl-1H-indol-4-yl)-methylamine has a basic nitrogen atom that can be protonated at acidic pH. This protonation will have a pronounced effect on the UV-Vis spectrum. Protonation of the amino group will withdraw electron density from the indole ring, leading to a hypsochromic shift (blue shift) and a likely decrease in molar absorptivity (hypochromic effect). Conversely, in a basic medium, the amino group will be deprotonated, and the spectrum will reflect the neutral form of the molecule. This pH-dependent spectral behavior can be utilized to determine the pKa of the methylamine group.

The experimental workflow for investigating these effects is outlined below.

G cluster_prep Sample Preparation cluster_solvent Solvent Polarity Study cluster_ph pH Dependence Study A Prepare Stock Solution of C-(1-Ethyl-1H-indol-4-yl)-methylamine in Ethanol B Dilute Stock in Solvents of Varying Polarity (e.g., Hexane, Ethanol, Water) A->B E Prepare Buffer Solutions (e.g., pH 2 to 10) A->E C Acquire UV-Vis Spectra (200-400 nm) B->C D Analyze λmax Shifts C->D F Dilute Stock in Each Buffer Solution E->F G Acquire UV-Vis Spectra (200-400 nm) F->G H Analyze λmax and Absorbance Changes G->H

Caption: UV-Vis Analysis Workflow.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To validate the predictions made in this guide and to fully characterize the UV-Vis absorption properties of C-(1-Ethyl-1H-indol-4-yl)-methylamine, the following experimental protocol is recommended.

5.1. Materials and Instrumentation

  • C-(1-Ethyl-1H-indol-4-yl)-methylamine (as hydrochloride salt or free base)

  • Spectrophotometric grade solvents: Ethanol, Methanol, Acetonitrile, Cyclohexane, and Water

  • Buffer solutions: pH 2, 4, 6, 7, 8, 10

  • Dual-beam UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

5.2. Procedure

  • Stock Solution Preparation: Accurately weigh a small amount of C-(1-Ethyl-1H-indol-4-yl)-methylamine and dissolve it in a known volume of ethanol to prepare a stock solution of approximately 1 mg/mL.

  • Working Solution Preparation:

    • For Solvent Effects: Dilute the stock solution with each of the chosen solvents to a final concentration of approximately 10-20 µg/mL.

    • For pH Effects: Dilute the stock solution with each buffer solution to a final concentration of approximately 10-20 µg/mL.

  • Spectral Acquisition:

    • Record the UV-Vis spectrum of each working solution from 200 to 400 nm.

    • Use the corresponding solvent or buffer as the blank reference.

  • Data Analysis:

    • Determine the λmax and absorbance values for each spectrum.

    • If the molecular weight is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

    • Plot λmax versus solvent polarity parameter (e.g., Reichardt's dye ET(30)) to visualize the solvatochromic effect.

    • Plot absorbance at a specific wavelength versus pH to determine the pKa of the methylamine group.

5.3. Self-Validating System and Trustworthiness

The integrity of the obtained data relies on a self-validating experimental design. This includes:

  • Purity of the Analyte: Ensure the purity of C-(1-Ethyl-1H-indol-4-yl)-methylamine using an orthogonal technique such as HPLC or NMR.

  • Instrument Calibration: Regularly calibrate the spectrophotometer's wavelength accuracy and photometric accuracy using certified reference materials.

  • Reproducibility: Perform all measurements in triplicate to ensure the precision of the results.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the UV-Vis absorption characteristics of C-(1-Ethyl-1H-indol-4-yl)-methylamine. By drawing comparisons with well-documented indole derivatives and considering the fundamental principles of electronic spectroscopy, we have established a solid foundation for future experimental work. The proposed experimental protocol offers a robust framework for the empirical validation of these predictions and for the full spectroscopic characterization of this novel compound. The insights gained from such studies will be invaluable for its application in drug development and other scientific research areas.

References

  • Giri, C., et al. (2020). Production of Indole-3-Acetic Acid (IAA) by Endophytic Fungi from a Medicinal Plant Withania somnifera (L.) Dunal. Journal of Pure and Applied Microbiology, 14(1), 639-646.
  • Kameníček, J., et al. (2003). Complexation of Indole-3-acetic Acid with Iron(III): Influence of Coordination on the π-Electronic System of the Ligand.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Tryptamine. Retrieved from [Link]

  • Resch, M., et al. (2004). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. Biophysical Chemistry, 111(3), 247-257.
  • Islam, M. R., et al. (2016). Simultaneous analysis of serotonin, tryptophan and tryptamine levels in common fresh fruits and vegetables in Japan using fluorescence HPLC. Food Bioscience, 13, 56-59.
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  • Dalimba, U., et al. (2020). Synthesis, Characterization, Computational, and Photophysical Investigation of Novel Pyran-Azo Bridged Benzothiazoles and Their Biological Studies. ChemistrySelect, 5(29), 8963-8972.
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  • Chen, Y. C., et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 28(11), 4580.
  • Devar, S., et al. (2025).
  • Govedarica, B., & Govedarica, M. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chrom. Semantic Scholar.
  • Glickmann, E., & Dessaux, Y. (1995). A critical examination of the specificity of the Salkowski reagent for indolic compounds produced by phytopathogenic bacteria. Applied and Environmental Microbiology, 61(2), 793-796.
  • Iacoviță, C., et al. (2024). An Experimental Dynamic Investigation of the Influence of Melatonin, Serotonin and Tryptophan on the Stability of the DNA Structure. International Journal of Molecular Sciences, 25(18), 9897.
  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • Devar, S., et al. (2025).
  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]

  • Govedarica, B., et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions.
  • Yüksek, H., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). Journal of the Mexican Chemical Society, 62(1), 1-15.
  • Vaishya, V., et al. (2020). Recent Update on Alkylation of Indole and Its Derivatives Using N-Tosylhydrazone. ChemistrySelect, 5(29), 8933-8953.
  • Liu, Z., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(33), 11843-11850.
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  • Bozhilova, S., et al. (2020). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]. Scripta Scientifica Pharmaceutica, 7(1), 35-40.

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Comparative

Reference Standards for C-(1-Ethyl-1H-indol-4-yl)-methylamine Quality Control

Executive Summary In the synthesis of Panobinostat (LBH589) , a potent histone deacetylase (HDAC) inhibitor, the intermediate C-(1-Ethyl-1H-indol-4-yl)-methylamine (CAS: 473927-69-4) acts as the critical "right-hand" pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Panobinostat (LBH589) , a potent histone deacetylase (HDAC) inhibitor, the intermediate C-(1-Ethyl-1H-indol-4-yl)-methylamine (CAS: 473927-69-4) acts as the critical "right-hand" pharmacophore. The quality of this intermediate is non-negotiable; impurities introduced here—specifically the des-ethyl analog or residual nitrile precursors—often possess similar chromatographic behavior to the API, making them difficult to purge in downstream steps.

This guide objectively compares the two prevailing methodologies for qualifying reference standards of this amine: Chromatographic Purity (HPLC-UV Area%) versus Quantitative NMR (qNMR) . While HPLC is the industry workhorse for routine batch release, this guide demonstrates why qNMR is the superior "Alternative" for establishing the Primary Reference Standard required for accurate potency assignment.

Part 1: The Criticality of the Indole-4-Methylamine Motif

The (1-Ethyl-1H-indol-4-yl)methylamine moiety is synthesized via the reduction of 1-ethyl-1H-indole-4-carbonitrile . This reduction is a high-risk step for impurity generation.

Impurity Fate Map

The following diagram illustrates how impurities in this intermediate propagate to the final Panobinostat API.

ImpurityFate Nitrile Precursor: 1-Ethyl-indole-4-carbonitrile Amine Target Intermediate: (1-Ethyl-indol-4-yl)methylamine Nitrile->Amine Reduction (H2/Raney Ni) DesEthyl Impurity A: Des-ethyl analog (Indol-4-yl)methylamine Nitrile->DesEthyl N-Dealkylation (Side Rxn) Dimer Impurity B: Dimeric secondary amine Amine->Dimer Condensation Panobinostat Final API: Panobinostat Amine->Panobinostat Coupling w/ Aldehyde ImpurityAPI API Impurity: Des-ethyl Panobinostat (Genotoxic Potential) DesEthyl->ImpurityAPI Carried through Coupling

Figure 1: Impurity Fate Map demonstrating the propagation of the Des-ethyl impurity from intermediate to final API.

Part 2: Comparative Analysis of Qualification Methods

When sourcing or characterizing a reference standard for this amine, researchers generally face two alternatives: HPLC Purity (Area %) and qNMR (Weight %) .

Alternative A: HPLC-UV (Area %)

The Routine Standard

This method assumes that all components (analyte and impurities) have the same response factor (extinction coefficient) at the detection wavelength.

  • Pros: High sensitivity for trace organic impurities; familiar workflow.

  • Cons: Critical Failure Mode. As a primary amine, this molecule is hygroscopic and readily absorbs CO₂ to form carbamates. HPLC Area % ignores water, residual solvents, and inorganic salts. A sample can be "99.5% pure" by HPLC but only "92.0% potent" by mass due to water/salt content.

Alternative B: Quantitative NMR (qNMR)

The Gold Standard (Recommended)

qNMR uses an internal standard of known purity (e.g., Maleic Acid or TCNB) to determine the absolute mass purity of the analyte. It detects organic impurities, residual solvents, and the active moiety simultaneously.

  • Pros: Absolute quantification; SI-traceable; accounts for water/salt mass without separate Karl Fischer titration.

  • Cons: Lower sensitivity than HPLC (LOD ~0.1%); requires high-field NMR (≥400 MHz).

Comparative Data Summary
FeatureHPLC-UV (Area %)qNMR (Weight %)
Primary Output Relative Purity (Organic impurities only)Absolute Purity (Mass fraction of analyte)
Water/Solvent Detection InvisibleDetected (if protons are distinct)
Response Factor Bias High risk (impurities may differ in UV absorption)None (1H response is molar)
Sample Requirement < 1 mg10–20 mg
Suitability Routine Batch ReleasePrimary Reference Standard Qualification

Part 3: Experimental Protocols

Protocol A: HPLC Purity Assessment (Purity & Impurity Profiling)

Objective: To separate the target amine from the nitrile precursor and des-ethyl impurity.

Scientific Rationale: We utilize a high-pH mobile phase . Basic amines like (1-Ethyl-1H-indol-4-yl)methylamine often tail severely under acidic conditions due to interaction with silanols. Ammonium bicarbonate (pH 10) keeps the amine deprotonated (neutral), improving peak shape and resolution from the polar des-ethyl impurity.

Method Parameters:

  • Column: XBridge BEH C18 XP, 100 mm x 2.1 mm, 2.5 µm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted w/ NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 220 nm (Indole absorption max) and 280 nm.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

System Suitability Criteria:

  • Resolution (

    
    ) between Des-ethyl impurity and Target Amine > 2.0.
    
  • Tailing Factor (

    
    ) for Target Amine < 1.5.
    
Protocol B: qNMR Potency Assignment (The Self-Validating Standard)

Objective: To assign an absolute potency value to the Reference Standard.

Scientific Rationale: We use Maleic Acid as the Internal Standard (IS).[1] It is a NIST-traceable solid, non-hygroscopic, and provides a sharp singlet at ~6.0 ppm, which falls in a clear region of the indole spectrum (avoiding the aromatic region 6.5–8.0 ppm and the alkyl region 1.0–4.0 ppm).

Workflow:

  • Solvent: DMSO-d₆ (Ensures solubility of both the free amine and potential salts).

  • Preparation:

    • Weigh ~15 mg of the C-(1-Ethyl-1H-indol-4-yl)-methylamine sample (

      
      ) into a vial.
      
    • Weigh ~10 mg of Maleic Acid (Traceable CRM, 99.9% purity) (

      
      ) into the same vial.
      
    • Dissolve in 0.7 mL DMSO-d₆.

  • Acquisition:

    • Pulse angle: 90°.[2]

    • Relaxation delay (

      
      ): 60 seconds (Critical: Must be > 5 × 
      
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area[1][3][4]
      
    • 
      : Number of protons (Maleic acid = 2; Indole CH2 = 2)
      
    • 
      : Molar mass[5][6]
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      : Purity[1][2][3][4][6][7]
      

Part 4: Qualification Workflow Diagram

This diagram outlines the decision matrix for qualifying an incoming batch of material as a Reference Standard.

QualificationFlow Start Crude Material Received (1-Ethyl-1H-indol-4-yl)methylamine ID Structure Confirmation (1H NMR, MS, IR) Start->ID PurityTest HPLC Purity Check (Area %) ID->PurityTest Decision1 Purity > 98%? PurityTest->Decision1 Purify Recrystallize / Prep HPLC Decision1->Purify No qNMR qNMR Assay (Absolute Potency Assignment) Decision1->qNMR Yes KF Karl Fischer / TGA (Water/Solvent Check) Decision1->KF Yes Purify->PurityTest Final Release as Primary Reference Standard (Assign Potency w/ Uncertainty) qNMR->Final Mass Balance Confirmation KF->Final

Figure 2: Workflow for the qualification of a Primary Reference Standard.

Part 5: Troubleshooting & Stability

The "Ghost" Peak in HPLC

Observation: A broad peak appears at the void volume or tails significantly. Cause: Protonation of the amine group interacting with residual silanols on the column. Solution: Switch to the High pH method (Protocol A) or add an ion-pairing agent (e.g., 0.1% Trifluoroacetic acid) if using a low pH method. Note that TFA can suppress MS signals if LC-MS is used for ID.

Discrepancy between HPLC and qNMR

Observation: HPLC shows 99.2% purity, but qNMR shows 94.5% potency. Root Cause: The sample likely exists as a partial salt (e.g., Hydrochloride or Acetate) or contains significant water/solvent. HPLC Area % does not "see" the HCl counter-ion or water. Action: Trust the qNMR value for potency calculations. Perform Ion Chromatography (IC) to confirm the salt form.

Stability of the Amine

Primary amines are susceptible to oxidation (N-oxide formation) and carbamylation (reaction with atmospheric CO₂).

  • Storage: Store at -20°C under Argon or Nitrogen.

  • Retest: Every 12 months. If the appearance changes from off-white to brown, re-purify immediately.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[8][9] ICH Guidelines.[7][8][9][10][11] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[1][4][11] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Novartis AG. (2015).[12] Farydak (Panobinostat) Prescribing Information.[12][13][14] FDA Access Data. [Link]

  • Saito, T., et al. (2011). Establishment of a Reference Standard for Quantitative NMR. Metrologia, 48, 287. [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2023). General Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry. European Pharmacopoeia.[15] [Link]

Sources

Safety & Regulatory Compliance

Safety

C-(1-Ethyl-1H-indol-4-yl)-methylamine proper disposal procedures

Operational Guide: Safe Disposal of C-(1-Ethyl-1H-indol-4-yl)-methylamine Executive Summary & Scope Objective: This guide defines the operational standard for the containment, deactivation, and disposal of C-(1-Ethyl-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of C-(1-Ethyl-1H-indol-4-yl)-methylamine

Executive Summary & Scope

Objective: This guide defines the operational standard for the containment, deactivation, and disposal of C-(1-Ethyl-1H-indol-4-yl)-methylamine (CAS: Generic/Research Grade). Target Audience: Medicinal Chemists, EHS Officers, and Lab Managers.

The "Why" (Scientific Context): As a Senior Application Scientist, I emphasize that disposal is not merely "throwing away"; it is the final step of the experimental lifecycle. This compound features a primary amine (basic, reactive) and an indole core (electron-rich, prone to oxidative coupling). Improper disposal in standard organic waste streams without segregation can lead to exothermic polymerization or dangerous interactions with acidic/oxidizing waste.

Chemical Profile & Hazard Assessment

Before handling waste, you must understand the "Personality" of the molecule. We treat this substance based on its functional group reactivity (Structure-Activity Relationship).

ParameterCharacteristicOperational Implication
Functional Class Indole AlkylamineHigh Reactivity: Electron-rich aromatic system.
Basicity Primary Amine (

)
Corrosive: Incompatible with strong acids and acyl halides.
Stability Light/Air SensitiveOxidation Risk: Indoles darken/polymerize upon oxidation.
RCRA Status Characteristic WasteLikely D001 (Ignitable) or D002 (Corrosive) depending on solvent.
Toxicology Assumed Highly ToxicTreat as P-Listed equivalent (Acutely Toxic) due to serotonergic structural analogs.

Pre-Disposal Stabilization (The "Kill" Step)

Scientific Integrity Note: Never discard a reactive amine directly into a bulk waste drum containing unknown acidic residues. The resulting exotherm can pressurize the drum.

Protocol A: Quenching Reaction Mixtures

If the compound is remaining in a reaction mixture (e.g., post-synthesis):

  • Dilution: Dilute the mixture at least 1:10 with a compatible solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Neutralization (Optional but Recommended): If the solution is highly basic (pH > 10), slowly quench with dilute Ammonium Chloride (

    
    ) solution. Do not use strong mineral acids (HCl/H2SO4) directly, as this may precipitate the salt rapidly or generate heat.
    
  • Phase Separation: If an aqueous quench was used, separate the organic layer. The organic layer contains the target waste; the aqueous layer should be checked for pH before drain disposal (if permitted) or collected as aqueous waste.

Segregation & Packaging

This is your Self-Validating System . By adhering to these segregation rules, you prevent cross-reactivity accidents.

  • Rule 1: NO Oxidizers.

    • Reasoning: The indole ring is electron-rich. Mixing with Nitric Acid, Peroxides, or Chromium reagents can cause rapid oxidative coupling or combustion.

  • Rule 2: Segregate from Acylating Agents.

    • Reasoning: Mixing with acid chlorides or anhydrides will generate HCl gas and heat.

Packaging Hierarchy
  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Note: Avoid metal containers if the waste is corrosive/basic.

  • Secondary Containment: Polyethylene spill tray or overpack bucket.

  • Labeling: Must include full chemical name (no abbreviations), "Flammable" (if in solvent), and "Toxic."

The Disposal Workflow

The following logic flow ensures that the material ends up in the correct waste stream (Incineration) rather than a landfill or sewer.

DisposalWorkflow Start Waste Generation: C-(1-Ethyl-1H-indol-4-yl)-methylamine StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste Stream (e.g., MeOH, EtOAc) SolventCheck->NonHalo No Halogens Container Primary Container: HDPE or Glass (Screw Cap) Halo->Container NonHalo->Container DoubleBag Double Bag (Polyethylene) Label: 'Toxic Organic Solid' Solid->DoubleBag DoubleBag->Container Tag Attach Hazardous Waste Tag Check: pH, Flammability Container->Tag EHS Handover to EHS / Licensed Incinerator Tag->EHS

Caption: Decision logic for segregating Indole Alkylamine waste based on physical state and solvent carrier.

Emergency Contingencies

In the event of a spill during the disposal process:

  • Evacuate & Ventilate: Amines can cause respiratory distress.

  • PPE: Nitrile gloves (double gloved) and safety goggles are mandatory.

  • Neutralization:

    • Absorb liquid spills with Vermiculite or Sand .

    • Do not use paper towels (fire hazard with oxidizable amines).

    • Clean the surface with a mild dilute acid (e.g., 5% Citric Acid) to neutralize the amine residue, followed by soap and water.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Indole Derivatives and Amines (General Class). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Indole-4-methanamine derivatives. Retrieved from

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-(1-Ethyl-1H-indol-4-yl)-methylamine
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C-(1-Ethyl-1H-indol-4-yl)-methylamine
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